Orazamide
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCSUEOGEIOUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975528 | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-69-6, 2574-78-9, 60104-30-5 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orazamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orazamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORAZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for Mycobacterium tuberculosis (Mtb), prized for its unique ability to eradicate persistent, non-replicating bacilli in acidic environments. This sterilizing activity is critical for shortening the duration of tuberculosis treatment from 9-12 months to the current standard of 6 months.[1][2][3] PZA is a prodrug, meaning it requires conversion within the mycobacterial cell to its active form, pyrazinoic acid (POA).[4][5][6] For decades, its precise mechanism of action was a subject of considerable debate. However, a growing body of evidence has established that the primary molecular target of POA is the aspartate decarboxylase, PanD, an essential enzyme in the coenzyme A (CoA) biosynthetic pathway.[7][8][9][10] This guide provides a detailed examination of the molecular targets of PZA, summarizing the current consensus, outlining key experimental evidence, and discussing previously proposed targets that have since been largely discounted.
Pyrazinamide Activation: A Prerequisite for Activity
The journey of PZA from an inert prodrug to a potent bactericidal agent begins with its passive diffusion into the Mtb bacillus. Inside the cytoplasm, the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, catalyzes the hydrolysis of PZA into its active form, POA.[4][5][6][11]
The acidic environment found within macrophage phagosomes or the caseous necrosis of granulomas is crucial for POA's efficacy.[1][11][12] In this low-pH environment, POA becomes protonated (HPOA). While the charged POA anion is trapped within the cell, the neutral HPOA can readily diffuse out. However, the acidic extracellular milieu favors the rapid re-protonation and re-entry of the molecule, leading to its accumulation inside the bacillus.[4][11] This intracellular accumulation is a key factor in its potent sterilizing effect. Resistance to PZA is overwhelmingly linked to mutations in the pncA gene, which result in a loss of PZase activity and prevent the drug's activation.[4][11][13][14] Studies have shown that 72-98% of PZA-resistant clinical isolates harbor mutations in pncA.[3]
Caption: Pyrazinamide activation and accumulation pathway.
Primary Molecular Target: Aspartate Decarboxylase (PanD)
The current scientific consensus identifies Aspartate Decarboxylase (PanD) as the primary molecular target of POA.[9] PanD is a critical enzyme in the biosynthesis of β-alanine, a precursor for pantothenate (vitamin B5) and, subsequently, Coenzyme A (CoA).[7][8][15] CoA is an indispensable cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.
Mechanism of Inhibition
Biochemical and structural studies have confirmed that POA is a competitive inhibitor of PanD.[9] It binds directly to the enzyme's active site, preventing the native substrate, L-aspartate, from binding.[9] This inhibition disrupts the entire CoA biosynthetic pathway, leading to a depletion of this essential cofactor, which ultimately results in bacterial death.[10][16][17] More recent findings suggest an even more complex mechanism: POA binding may trigger the degradation of the PanD protein itself, possibly via the ClpC1-ClpP protease complex.[4][18]
Mutations in the panD gene have been identified in PZA-resistant Mtb strains that possess a functional pncA gene, providing strong genetic evidence for PanD as a direct target.[7][8][9][15]
Caption: POA's inhibitory action on the Coenzyme A pathway via PanD.
Previously Proposed and Discounted Molecular Targets
The path to identifying PanD as the primary target was marked by several other compelling hypotheses, which have been largely refuted by subsequent research.
Ribosomal Protein S1 (RpsA)
It was once proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a crucial quality-control mechanism for rescuing stalled ribosomes.[15][19][20][21] The theory suggested this inhibition would lead to an accumulation of toxic, incomplete proteins, causing cell death. However, more sensitive biophysical studies, including Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy, found no direct, measurable binding between POA and RpsA.[2][22] Furthermore, Mtb strains with defective trans-translation machinery remain susceptible to PZA, undermining the hypothesis that this pathway is the primary target.[2][4][18]
Fatty Acid Synthase I (FAS-I)
Another early candidate was Fatty Acid Synthase I (FAS-I), an enzyme essential for building the mycobacterial cell wall.[19] This hypothesis gained traction when studies showed that PZA and its analogs could inhibit fatty acid biosynthesis in whole Mtb cells.[23][24] However, subsequent experiments with purified FAS-I enzyme failed to show direct inhibition by POA.[4][18][25] While some PZA analogs, such as 5-chloro-PZA, do inhibit FAS-I, this activity is not attributed to PZA or its active metabolite, POA.[26][27]
Disruption of Membrane Energetics
The accumulation of acidic POA inside the bacillus led to the theory that it acts as a protonophore, disrupting the proton motive force across the cell membrane, thereby collapsing membrane potential and inhibiting energy production.[1][28][12][29][30] While POA does exert some effect on membrane energetics, this is no longer considered its primary bactericidal mechanism.[30] This is because an acidic environment is not an absolute requirement for PZA activity, and the drug does not cause the rapid disruption of membrane potential characteristic of potent uncouplers.[4]
Caption: Overview of established and discounted PZA/POA targets.
Quantitative Data Summary
The following tables summarize key quantitative data related to PZA's molecular interactions and efficacy.
Table 1: Inhibition and Binding Affinity Data for PZA/POA and Analogs
| Compound | Target Enzyme | Assay Type | Value | Reference |
|---|---|---|---|---|
| 5-Chloro-PZA | Fatty Acid Synthase I (FAS-I) | Competitive Inhibition (Ki) | 55 - 59 µM | [27] |
| Pyrazinamide (PZA) | Fatty Acid Synthase I (FAS-I) | Competitive Inhibition (Ki) | 2,567 - 2,627 µM | [27] |
| Pyrazinoic Acid (POA) | Fatty Acid Synthase I (FAS-I) | In vitro enzyme assay | No direct inhibition | [25] |
| Pyrazinoic Acid (POA) | Ribosomal Protein S1 (RpsA) | ITC, NMR, MST, EMSA | No measurable binding | [22] |
| Pyrazinoic Acid (POA) | Aspartate Decarboxylase (PanD) | In vitro enzyme assay | Concentration-dependent inhibition |
| Pyrazinamide (PZA) | Human Plasma Proteins | Protein Binding | ~1% (range 0 - 7.2%) |[31] |
Table 2: Genetic Basis of PZA Resistance
| Gene | Encoded Protein | Function | PZA Resistance Mechanism | Frequency in Resistant Isolates | Reference |
|---|---|---|---|---|---|
| pncA | Pyrazinamidase (PZase) | Converts PZA to active POA | Loss-of-function mutations prevent prodrug activation | 72% - 98% | [3] |
| panD | Aspartate Decarboxylase | CoA biosynthesis | Mutations prevent POA binding to the target | Found in pncA-wildtype resistant strains | [7][8] |
| rpsA | Ribosomal Protein S1 | trans-translation | Initial reports of mutations; now considered not a primary mechanism | Not a consistent cause of resistance |[4][22] |
Key Experimental Protocols
Validation of PZA's molecular targets has relied on a combination of genetic, biochemical, and biophysical assays.
Protocol: PZase Activity Assay (Wayne's Method)
This classic biochemical assay determines the ability of an Mtb isolate to convert PZA to POA.
-
Inoculation: A heavy inoculum of Mtb is prepared in 7H9 broth.
-
Incubation: The inoculum is added to a tube containing PZA medium (e.g., Dubos broth base with 100 µg/mL PZA). A control tube without PZA is also prepared.
-
Growth: Tubes are incubated at 37°C for 4 days.
-
Detection: After incubation, 1 mL of freshly prepared 10% ferrous ammonium sulfate is added to the supernatant.
-
Observation: The development of a pink to red color band indicates the presence of pyrazinoic acid, signifying positive PZase activity. The absence of this color change indicates a lack of activity and is correlated with PZA resistance.
Protocol: Minimum Inhibitory Concentration (MIC) at Acidic pH
Standard susceptibility testing for PZA is complicated by its pH-dependent activity.
-
Medium Preparation: A solid or liquid medium (e.g., Middlebrook 7H10 or 7H9) is prepared and buffered to an acidic pH, typically pH 5.5.
-
Drug Dilution: Serial dilutions of PZA are added to the medium. Recommended concentrations often range from 25 to 400 µg/mL.
-
Inoculation: A standardized Mtb inoculum (e.g., 105 CFU/mL) is added to each drug concentration and a growth control.
-
Incubation: Cultures are incubated at 37°C for 7-14 days (liquid) or 3-4 weeks (solid).
-
Determination: The MIC is defined as the lowest concentration of PZA that inhibits visible growth of Mtb.
Protocol: Target Validation via Gene Overexpression
This genetic method provides strong evidence for a drug-target interaction.
-
Cloning: The candidate target gene (e.g., panD) is amplified via PCR and cloned into an inducible mycobacterial expression vector (e.g., an anhydrotetracycline (ATc)-inducible plasmid).
-
Transformation: The recombinant plasmid is transformed into a wild-type, PZA-susceptible strain of Mtb.
-
MIC Shift Assay: The MIC of PZA for the transformed strain is determined in parallel on two sets of plates: one with the inducing agent (ATc) and one without.
-
Analysis: A significant increase (e.g., >4-fold) in the MIC in the presence of the inducer indicates that overexpression of the target protein confers resistance. This strongly suggests the protein is a direct target of the drug.[8][32]
Caption: Workflow for validating a molecular target using gene overexpression.
Conclusion and Future Directions
The collective evidence from genetic, biochemical, and structural biology studies strongly establishes aspartate decarboxylase (PanD) as the primary molecular target of pyrazinamide in Mycobacterium tuberculosis. The mechanism involves the inhibition of PanD by the active form, pyrazinoic acid, which disrupts the vital coenzyme A biosynthetic pathway. While previous hypotheses centered on targets like RpsA, FAS-I, and membrane energetics, they have not been substantiated by rigorous recent investigations.
A definitive understanding of PZA's mechanism is paramount for:
-
Rational Drug Design: The crystal structure of POA bound to PanD provides a blueprint for designing novel analogs with improved potency or a different resistance profile.[6][9]
-
Overcoming Resistance: Knowledge of the target allows for the development of adjunct therapies that could restore susceptibility or bypass resistance mechanisms.
-
Molecular Diagnostics: Sequencing of both pncA and panD can provide a more comprehensive and rapid prediction of PZA resistance compared to culture-based methods, guiding effective patient treatment.[20]
Future research should continue to explore the nuances of the POA-PanD interaction, including the proposed mechanism of targeted protein degradation, and investigate potential downstream effects of CoA depletion. This will further solidify our understanding of this enigmatic but essential anti-tuberculosis drug.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazinoic acid and its n-propyl ester inhibit fatty acid synthase type I in replicating tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. go.drugbank.com [go.drugbank.com]
- 26. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. academic.oup.com [academic.oup.com]
- 29. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 30. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protein Binding of First-Line Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Orazamide (Pyrazinamide): A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orazamide, more commonly known as Pyrazinamide, is a cornerstone of first-line combination therapy for tuberculosis, a persistent global health threat caused by Mycobacterium tuberculosis. Its unique sterilizing activity against semi-dormant bacilli residing in acidic environments is critical for shortening the duration of treatment and preventing relapse. This technical guide provides an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Pharmacokinetic Profile
This compound is a prodrug that is well-absorbed orally and undergoes extensive metabolism. Its pharmacokinetic parameters are summarized in the table below.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | >90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [2][3] |
| Plasma Protein Binding | Approximately 10% | [2] |
| Elimination Half-life | 9 to 10 hours (normal renal and hepatic function) | [1] |
| Metabolism | Hepatic | [1] |
| Primary Metabolite | Pyrazinoic acid (POA) | [3] |
| Excretion | Primarily renal (metabolites) | [1] |
Experimental Protocol: Pharmacokinetic Assessment in Rats
A representative experimental design to assess the pharmacokinetics of this compound involves the following steps:
-
Animal Model: Wistar rats are commonly used.
-
Drug Administration: A single oral dose of this compound (e.g., 50 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 250-300 μl) are collected at predetermined time points (e.g., 0, 0.5, 1, 3, 6, 12, and 24 hours) post-dosing via retro-orbital puncture into EDTA-containing tubes.
-
Plasma Separation: The collected blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: The concentrations of this compound and its primary metabolite, pyrazinoic acid, in the plasma samples are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), half-life (t1/2), and clearance (Cl).
Pharmacodynamic Profile and Mechanism of Action
This compound's bactericidal effect is highly dependent on a low pH environment. It is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its antimicrobial activity against M. tuberculosis.
Signaling Pathway of this compound Activation and Action
The mechanism of action involves several key steps within the mycobacterium, as depicted in the following diagram:
References
Orazamide's Disruption of Membrane Potential and Energy Production: A Technical Guide
Disclaimer: The user's query referenced "Orazamide." However, extensive research has revealed no compound of that name associated with the disruption of membrane potential and energy production. The mechanisms and data described in this guide are attributed to Pyrazinamide and its active form, Pyrazinoic Acid (POA) , which are well-documented to have these effects, particularly in Mycobacterium tuberculosis. It is highly probable that "this compound" was a typographical error for "Pyrazinamide."
This technical guide provides an in-depth analysis of the mechanisms by which Pyrazinoic Acid, the active metabolite of the frontline anti-tuberculosis drug Pyrazinamide, disrupts the cellular membrane potential and energy production in susceptible microorganisms. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Pyrazinamide is a prodrug that passively diffuses into Mycobacterium tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (PncA) converts Pyrazinamide into its active form, Pyrazinoic Acid (POA).[1] The primary mechanism of action of POA is the disruption of membrane energetics.[2][3][4][5]
At the acidic pH characteristic of the tuberculous lesion environment, a fraction of the extracellular POA becomes protonated to its uncharged form, HPOA. This less polar form can readily diffuse back across the mycobacterial membrane into the cytoplasm, which has a more neutral pH.[1] Inside the cell, HPOA dissociates, releasing a proton and reverting to the charged POA form. This process effectively shuttles protons into the cytoplasm, leading to two critical consequences:
-
Disruption of the Proton Motive Force (PMF): The influx of protons dissipates the transmembrane proton gradient, a key component of the proton motive force.[2][6][7]
-
Cytoplasmic Acidification: The accumulation of protons leads to a decrease in the internal pH of the bacterium.[3][7]
This collapse of the proton motive force directly impacts cellular processes that are dependent on it, most notably ATP synthesis.
Impact on Membrane Potential
The dissipation of the proton gradient by Pyrazinoic Acid directly compromises the electrical potential across the mycobacterial membrane.[7] Studies have shown that POA treatment leads to a dose-dependent decrease in the proton motive force.[2][6] This effect is more pronounced at a lower, acidic pH, which facilitates the protonation of POA and its re-entry into the cell, thus explaining the pH-dependent activity of Pyrazinamide.[2][6]
The following diagram illustrates the proposed mechanism of Pyrazinoic Acid in disrupting the membrane potential.
Caption: Mechanism of Pyrazinoic Acid-induced membrane potential disruption.
Inhibition of Energy Production
The disruption of the proton motive force by Pyrazinoic Acid has a direct and detrimental effect on ATP synthesis. The F1Fo-ATP synthase, a key enzyme in cellular energy production, relies on the proton gradient across the membrane to generate ATP. By collapsing this gradient, POA effectively starves the cell of energy.
Studies have demonstrated that POA inhibits ATP synthesis in a dose-dependent manner.[2][6] This inhibition is more potent at a lower pH, which aligns with the overall mechanism of action.[2][6] The reduction in ATP synthesis leads to a significant decrease in cellular ATP levels, which is believed to be a primary cause of bacterial cell death, particularly in persistent, non-replicating bacteria with lower energy reserves.[2][6]
The following table summarizes the inhibitory effect of Pyrazinoic Acid on ATP synthesis in membrane vesicles from M. bovis BCG.
| pH | Compound | IC₅₀ (µg/mL) |
| 5.5 | Pyrazinoic Acid | 200 |
| 6.5 | Pyrazinoic Acid | 850 |
| 5.5 | Pyrazinamide | >2000 |
| 6.5 | Pyrazinamide | >2000 |
Data sourced from Lu, P., et al. (2011).[2][6]
Treatment of M. bovis BCG with Pyrazinoic Acid leads to a time- and dose-dependent decrease in cellular ATP levels.
| Treatment | Duration | % Decrease in Cellular ATP |
| 800 µg/mL POA | 1 Day | ~40% |
| 800 µg/mL POA | 6 Days | >60% |
Data sourced from Lu, P., et al. (2011).[2][6]
The logical relationship between membrane potential disruption and the inhibition of energy production is visualized in the following diagram.
Caption: Logical flow from POA action to bacterial cell death.
Experimental Protocols
The proton motive force in mycobacterial membrane vesicles can be monitored using the ACMA (9-amino-6-chloro-2-methoxyacridine) quenching method.
Principle: ACMA is a fluorescent probe that accumulates in energized membrane vesicles, leading to a quenching of its fluorescence signal. The degree of quenching is proportional to the magnitude of the proton motive force.
Protocol:
-
Prepare membrane vesicles from M. bovis BCG.
-
Suspend the vesicles in a suitable buffer at the desired pH (e.g., pH 5.5 or 6.5).
-
Add ACMA to the suspension and monitor the baseline fluorescence.
-
Initiate the generation of a proton motive force by adding a respiratory substrate, such as succinate. This should result in a decrease in fluorescence (quenching).
-
Add different concentrations of Pyrazinoic Acid and observe the effect on the fluorescence quenching. A decrease in quenching indicates a disruption of the proton motive force.
-
As a positive control, add a known uncoupler (e.g., SF6847) to completely collapse the proton motive force, which should result in a rapid increase in fluorescence back to the baseline.
The following diagram outlines the workflow for the ACMA quenching assay.
Caption: Workflow for the ACMA fluorescence quenching assay.
The rate of ATP synthesis in membrane vesicles can be quantified using the glucose-6-phosphate method.
Principle: This assay measures the amount of ATP produced by the F1Fo-ATP synthase, which is then used by hexokinase to phosphorylate glucose to glucose-6-phosphate. The amount of glucose-6-phosphate produced is then quantified.
Protocol:
-
Prepare energized membrane vesicles as described above.
-
Incubate the vesicles in a reaction mixture containing ADP, inorganic phosphate, glucose, and hexokinase.
-
Add different concentrations of Pyrazinoic Acid to the reaction mixtures.
-
Incubate for a defined period to allow for ATP synthesis and the subsequent phosphorylation of glucose.
-
Stop the reaction and quantify the amount of glucose-6-phosphate produced, which is directly proportional to the amount of ATP synthesized.
Cellular ATP levels in whole mycobacterial cells can be determined using a luciferase bioluminescent assay.
Principle: This assay utilizes the luciferin-luciferase reaction, where the light produced is directly proportional to the amount of ATP present.
Protocol:
-
Culture M. bovis BCG to the desired growth phase.
-
Treat the cultures with different concentrations of Pyrazinoic Acid for various durations.
-
Harvest the cells and lyse them to release the intracellular ATP.
-
Add the cell lysate to a reaction mixture containing luciferin and luciferase.
-
Measure the resulting bioluminescence using a luminometer.
-
Normalize the ATP levels to the cell volume or protein concentration to determine the cellular ATP concentration.
Conclusion
Pyrazinoic Acid, the active form of Pyrazinamide, exerts its bactericidal effect primarily by functioning as a protonophore. This action disrupts the proton motive force across the mycobacterial membrane, leading to a collapse of the membrane potential and a subsequent inhibition of ATP synthesis. The resulting depletion of cellular energy reserves is a key factor in the killing of Mycobacterium tuberculosis, particularly the persistent, non-replicating populations found in acidic environments. Understanding these core mechanisms is crucial for the development of new anti-tubercular agents that may target similar pathways.
References
- 1. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 3. Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Structural Compass: An In-Depth Guide to the Structure-Activity Relationship of Pyrazinamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, holds a unique position due to its potent sterilizing activity against semi-dormant mycobacteria, a feat not achieved by many other antitubercular agents.[1] This synthetic pyrazine analog is a prodrug, requiring activation by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, to its active form, pyrazinoic acid (POA).[2][3] POA is believed to exert its antimycobacterial effect through multiple mechanisms, including the disruption of membrane transport and energy production, inhibition of fatty acid synthase I, and interference with coenzyme A biosynthesis by targeting the PanD enzyme.[2][3][4]
The emergence of PZA-resistant strains of Mycobacterium tuberculosis, primarily due to mutations in the pncA gene that impair or abolish PZase activity, has necessitated the exploration of PZA analogs.[2] The goal is to develop novel compounds that can bypass this resistance mechanism, exhibit enhanced potency, and possess favorable pharmacokinetic profiles. This technical guide delves into the critical structural determinants for the antimycobacterial activity of pyrazinamide and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.
Core Structural-Activity Relationship (SAR) Insights
The antimycobacterial activity of pyrazinamide analogs is intricately linked to specific structural features. Modifications to the pyrazine ring, the carboxamide side chain, and the exploration of bioisosteric replacements have yielded crucial insights into the pharmacophore required for potent activity.
The Essential Pyrazine Ring and its Substitutions
The pyrazine ring is a critical scaffold for the activity of PZA and its analogs.[1] Substitutions on this ring have a profound impact on the antimycobacterial potency. Studies have shown that substitutions at the 3 and 5 positions of the pyrazine ring can lead to compounds with significantly enhanced activity compared to the parent molecule.
The Indispensable Carboxamide Moiety and its Bioisosteres
The carboxamide group of pyrazinamide is essential for its conversion to the active pyrazinoic acid by PZase. For analogs of pyrazinoic acid, the carboxylic acid group is crucial for its interaction with the target enzyme, PanD. Attempts to replace the carboxylic acid with various bioisosteres have generally resulted in a loss of activity, highlighting its importance for the compound's mechanism of action.
Quantitative Structure-Activity Relationship Data
The following tables summarize the minimum inhibitory concentration (MIC) values for various pyrazinamide and pyrazinoic acid analogs against Mycobacterium tuberculosis or surrogate strains like Mycobacterium bovis BCG. These data provide a quantitative basis for understanding the impact of structural modifications on antimycobacterial activity.
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) | Reference |
| PZA | H | H | H | 50-100 | [5] |
| POA | H | H | H | >100 | [6] |
| 1 | Cl | H | H | >125 | [1] |
| 2 | t-Bu | H | H | >125 | [1] |
| 3 | Cl | t-Bu | H | >125 | [1] |
Table 1: MIC Values of Pyrazinamide and Substituted Analogs. The MIC values highlight the importance of the unsubstituted pyrazine ring for the prodrug's activity.
| Compound ID | R Group | MIC (µM) | Reference |
| POA | H | >1000 | [6] |
| 5-amino-POA | 5-NH2 | 100-200 | [6] |
| 3-amino-POA | 3-NH2 | 200-400 | [6] |
| 5-chloro-POA | 5-Cl | >1000 | [6] |
| 6-chloro-POA | 6-Cl | >1000 | [6] |
| 5-methyl-POA | 5-CH3 | >1000 | [6] |
Table 2: MIC Values of Pyrazinoic Acid Analogs with Ring Substitutions. These values indicate that amino substitutions at the 5-position can enhance the activity of POA.
| Compound ID | Bioisosteric Replacement | MIC (µM) | Reference |
| POA | Carboxylic Acid | >1000 | [6] |
| POA-tetrazole | Tetrazole | >1000 | [6] |
| POA-thioamide | Thioamide | >1000 | [6] |
| POA-sulfonamide | Sulfonamide | >1000 | [6] |
Table 3: MIC Values of Pyrazinoic Acid Analogs with Carboxylic Acid Bioisosteres. The lack of activity in these analogs underscores the critical role of the carboxylic acid moiety.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of pyrazinamide and its analogs.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.
Materials:
-
7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Sterile 96-well flat-bottom plates.
-
Resazurin sodium salt solution (0.01% w/v in distilled water, filter-sterilized).
-
M. tuberculosis H37Rv culture.
-
Test compounds dissolved in DMSO.
Procedure:
-
Dispense 100 µL of supplemented 7H9 broth into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well of a row and perform serial twofold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in supplemented 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Include a growth control (no drug) and a sterility control (no bacteria) for each plate.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7][8][9]
Pyrazinamidase (PZase) Activity Assay (Wayne's Assay)
This assay determines the ability of a mycobacterial strain to produce PZase, the enzyme that activates pyrazinamide.
Materials:
-
Dubos broth base medium with added pyrazinamide (100 µg/mL).
-
Ferrous ammonium sulfate solution (1%).
-
Test strain of M. tuberculosis.
Procedure:
-
Inoculate the test strain into the Dubos broth containing pyrazinamide.
-
Incubate the culture at 37°C for 4 days.
-
After incubation, add the ferrous ammonium sulfate solution to the culture.
-
Observe for the development of a pink to red color. The formation of a pink/red band indicates the presence of pyrazinoic acid, signifying a positive PZase test. A lack of color change indicates a negative result.[10][11]
pncA Gene Sequencing for Resistance Determination
Sequencing the pncA gene is the gold standard for identifying mutations that confer resistance to pyrazinamide.
Materials:
-
Genomic DNA extracted from the M. tuberculosis isolate.
-
Primers flanking the pncA gene.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
DNA sequencing reagents and equipment.
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction with the extracted genomic DNA, forward and reverse primers for the pncA gene, and PCR master mix.
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 1 minute. A final extension is performed at 72°C for 10 minutes.[12][13]
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a commercially available kit.
-
-
Sequencing:
-
Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.
-
-
Sequence Analysis:
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to measure the binding affinity of a ligand (e.g., a pyrazinoic acid analog) to a protein (e.g., PanD).
Materials:
-
Purified PanD protein.
-
Pyrazinoic acid analog solution.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Dialyze the protein and the ligand against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the protein solution. The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16][17]
-
Visualizing the Core Concepts
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the structural activity relationship of pyrazinamide.
Caption: Mechanism of action and resistance of Pyrazinamide.
Caption: Key structural modifications and their impact on activity.
Caption: A typical experimental workflow for analog development.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. dovepress.com [dovepress.com]
- 14. jcmid.id [jcmid.id]
- 15. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Understanding the acidic pH requirement for Pyrazinamide activity
An In-depth Technical Guide to the Acidic pH Requirement for Pyrazinamide Activity
Executive Summary
Pyrazinamide (PZA) is a critical first-line antitubercular drug, indispensable for the short-course treatment of tuberculosis (TB) due to its potent sterilizing activity against semi-dormant mycobacteria.[1][2] A peculiar characteristic of PZA is its profound dependence on an acidic environment for its bactericidal effect.[3][4][5] While highly effective in vivo within the acidic microenvironments of tuberculous lesions, it exhibits virtually no activity in standard laboratory culture media at neutral pH.[3][6] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this pH-dependent activity, presents quantitative data, details key experimental protocols, and visualizes the core pathways for researchers, scientists, and drug development professionals.
The "Weak Acid" Mechanism of Action
The prevailing model for PZA's activity hinges on its nature as a prodrug and the physicochemical properties of its active metabolite, pyrazinoic acid (POA).[3][7] The process is initiated by passive diffusion of the uncharged PZA molecule into the Mycobacterium tuberculosis (Mtb) bacillus.[3]
Key Steps:
-
Enzymatic Conversion: Inside the cytoplasm, which Mtb maintains at a near-neutral pH (around 7.0), the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into POA.[1][3][7][8]
-
Initial Efflux: At cytoplasmic pH, POA (pKa ≈ 2.9) exists predominantly in its deprotonated, negatively charged anionic form (POA⁻).[2][3] This charged molecule is then transported out of the cell, a process aided by a weak, and not yet fully characterized, efflux mechanism.[2][3][4]
-
Extracellular Protonation: In an acidic extracellular environment (pH ≤ 5.5), such as that found within caseous necrosis or the phagosome of a macrophage, a significant fraction of the exported POA⁻ becomes protonated, forming the uncharged, lipophilic molecule HPOA.[3][9][10]
-
Re-entry and Accumulation: This neutral HPOA molecule can readily diffuse back across the mycobacterial cell membrane into the cytoplasm.[3] This influx, driven by the acid-facilitated protonation, overwhelms the bacillus's deficient efflux capacity for POA⁻.[2][4]
-
Cytosolic Acidification and Toxicity: Upon entering the neutral cytoplasm, HPOA dissociates, releasing a proton (H⁺) and reverting to the POA⁻ anion. This dual action leads to the progressive acidification of the cytoplasm and the intracellular accumulation of toxic POA⁻ anions, which disrupts membrane potential, energy metabolism, and potentially inhibits other cellular targets.[7][9][11]
This entire cycle effectively uses the external acidic environment to pump protons into the Mtb cytoplasm, leading to cell death.
Caption: PZA Activation and Accumulation Pathway.
Quantitative Data on pH-Dependent Activity
The activity of PZA is directly correlated with the pH of the culture medium. As the pH decreases, the Minimum Inhibitory Concentration (MIC) required to inhibit Mtb growth also decreases, signifying increased drug potency.
Table 1: PZA Minimum Inhibitory Concentrations (MICs) for M. tuberculosis at Different pH Values
| M. tuberculosis Strain | Culture Medium | pH | PZA MIC (µg/mL) | Reference |
|---|---|---|---|---|
| H37Rv (Susceptible) | 7H12 Broth (Radiometric) | 5.5 | 25 - 50 | [12][13] |
| H37Rv (Susceptible) | 7H12 Broth (Radiometric) | 5.95 | 200 - 400 | [12][13] |
| H37Rv (Susceptible) | 7H12 Broth (Radiometric) | 6.8 | >1000 | [12] |
| H37Ra (Susceptible) | PZA-S1 Minimal Medium | 6.8 | 200 | [14] |
| PZA-Resistant Strains | PZA-S1 Minimal Medium | 6.8 | >800 |[14] |
Table 2: Effect of Extracellular pH on Pyrazinoic Acid (POA) Accumulation in M. tuberculosis
| External pH | POA Location | Observation | Reference |
|---|---|---|---|
| Acidic (e.g., 2.0 - 5.0) | Primarily Intracellular | POA concentrations in cells were several-hundred-fold higher than the external concentration. | [2][6] |
| Neutral / Alkaline | Primarily Extracellular | Little POA was associated with bacterial cells; it was found mainly in the supernatant. |[2][4][6] |
Key Experimental Protocols
Protocol: Determination of PZA MIC at Acidic pH (Broth Macrodilution)
This protocol outlines the standard method for determining PZA susceptibility in an acidified liquid medium, often using the BACTEC radiometric system or similar broth-based methods.[12][13][15]
Caption: Workflow for PZA Acidic MIC Determination.
Methodology:
-
Media Preparation: Prepare Middlebrook 7H12 or 7H9 broth. The medium must be acidified to the desired pH (typically 5.5 to 5.95) using a sterile buffered acid solution (e.g., phosphoric acid).[12] The Clinical and Laboratory Standards Institute (CLSI) recommends a critical concentration of 100 µg/ml for testing.[15]
-
Inoculum Preparation: Prepare a standardized suspension of the M. tuberculosis isolate from a fresh culture, typically adjusted to a 0.5 McFarland standard. The final inoculum in the test vials is often diluted further to prevent bacterial growth from neutralizing the acidic medium.[8][12]
-
Assay Setup: Dispense the acidified broth into tubes or vials. Add serial dilutions of PZA to the tubes. A drug-free growth control is essential.
-
Inoculation and Incubation: Inoculate the tubes with the prepared bacterial suspension. Incubate at 37°C.
-
Reading Results: Monitor for bacterial growth. In radiometric systems like BACTEC, this is done by measuring the production of ¹⁴CO₂. The MIC is the lowest concentration of PZA that prevents growth.[12] Strains are classified as resistant if they grow in the presence of the critical concentration of PZA.
Protocol: Pyrazinamidase (PZase) Activity Assay (Wayne's Method)
This colorimetric assay is a rapid, indirect method for inferring PZA resistance by detecting the presence or absence of PZase activity.[15][16] Most PZA-resistant strains have mutations in the pncA gene, leading to a loss of PZase activity.[15][17]
Caption: Workflow for Wayne's PZase Activity Assay.
Methodology:
-
Inoculation: A heavy inoculum of the M. tuberculosis isolate is added to a tube containing 2 ml of Dubos broth base medium supplemented with 0.1 mg/mL PZA.
-
Incubation: The tube is incubated at 37°C for 4 days.[15] During this time, if the bacteria possess functional PZase, the PZA in the medium will be hydrolyzed to pyrazinoic acid (POA).
-
Reagent Addition: After incubation, 1 ml of freshly prepared 10% ferrous ammonium sulfate is added to the tube.[18]
-
Observation: The tube is left at room temperature for approximately 30 minutes and observed for a color change.
-
Interpretation:
-
Positive Result: The development of a pink to red color indicates the presence of POA, which forms a colored complex with the iron ions. This signifies PZase activity, and the strain is presumed to be susceptible to PZA.
-
Negative Result: If the medium remains yellow (its original color), it indicates a lack of POA, meaning the enzyme is inactive. The strain is therefore presumed to be resistant to PZA.[15]
-
Conclusion
The acidic pH requirement for pyrazinamide activity is a cornerstone of its mechanism and its clinical utility. The "weak acid" model, which describes the pH-dependent trapping of pyrazinoic acid, elegantly explains why PZA is uniquely effective against Mtb residing in the acidic, low-oxygen environments characteristic of tuberculous lesions.[2][3] Understanding this pH-dependent action is not only crucial for the rational use of PZA in therapy but also for the design of reliable in vitro susceptibility tests and the development of novel anti-tubercular agents that can target these persistent bacterial populations. The experimental protocols provided herein serve as fundamental tools for researchers to probe this mechanism and accurately assess PZA susceptibility in clinical and research settings.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of acid pH and deficient efflux of pyrazinoic acid in unique susceptibility of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 8. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Visualizing Pyrazinamide Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]
- 16. Use of pyrazinamidase activity on Mycobacterium tuberculosis as a rapid method for determination of pyrazinamide susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Methodological & Application
In Vivo Murine Model for Testing Pyrazinamide Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinamide (PZA) is a crucial first-line antituberculosis drug, unique in its ability to eliminate persistent, non-replicating populations of Mycobacterium tuberculosis (M. tb) residing in acidic environments.[1][2] Its sterilizing activity is vital for shortening the duration of tuberculosis therapy.[1] This document provides detailed application notes and protocols for establishing and utilizing an in vivo murine model to evaluate the efficacy of Pyrazinamide.
Mechanism of Action
Pyrazinamide is a prodrug that diffuses into M. tb bacilli, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA).[3][4][5][6] Under the acidic conditions found within granulomas, POA accumulates inside the bacilli.[3][4] The precise mechanism of action is multifaceted, but it is understood to disrupt membrane potential and energy production, inhibit fatty acid synthase I (FAS I), and interfere with coenzyme A synthesis, ultimately leading to bacterial cell death.[4][5][7][8] Resistance to PZA is most commonly caused by mutations in the pncA gene.[1]
Signaling Pathway of Pyrazinamide Action
Caption: Mechanism of action of Pyrazinamide within Mycobacterium tuberculosis.
In Vivo Murine Model: Experimental Workflow
A murine model of chronic tuberculosis infection is a standard for evaluating the in vivo efficacy of antitubercular agents like Pyrazinamide. BALB/c or C3HeB/FeJ mice are commonly used strains.
Caption: Experimental workflow for testing Pyrazinamide efficacy in a murine model.
Experimental Protocols
Murine Model of Chronic Tuberculosis Infection
-
Animals: Female BALB/c mice, 4-6 weeks old.
-
Infection:
-
Prepare a suspension of M. tuberculosis H37Rv to a concentration of approximately 107 viable organisms.
-
Infect mice intravenously via the lateral tail vein.
-
Allow the infection to establish for 28 days to become chronic.[9]
-
Drug Preparation and Administration
-
Pyrazinamide Stock: Prepare a stock solution of Pyrazinamide in sterile water.
-
Dosage: A common dose for Pyrazinamide in murine models is 150 mg/kg of body weight.[10]
-
Administration:
Efficacy Assessment: Colony Forming Unit (CFU) Assay
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
-
Homogenization:
-
Homogenize the organs in sterile saline with a tissue homogenizer.
-
-
Plating:
-
Prepare serial dilutions of the organ homogenates.
-
Plate the dilutions on Middlebrook 7H11 agar supplemented with OADC.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) in each organ.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Pyrazinamide Efficacy in a Murine Model of Chronic Tuberculosis
| Treatment Group | Number of Mice (n) | Mean Bacterial Load in Lungs (log10 CFU ± SD) | Mean Bacterial Load in Spleen (log10 CFU ± SD) |
| Vehicle Control | 10 | 6.5 ± 0.4 | 5.8 ± 0.3 |
| Pyrazinamide (150 mg/kg) | 10 | 4.8 ± 0.5 | 4.1 ± 0.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Discussion and Expected Outcomes
Treatment with Pyrazinamide is expected to significantly reduce the bacterial burden in the lungs and spleens of infected mice compared to the vehicle-treated control group. A reduction of approximately 1.0 to 1.7 log10 CFU in the lungs has been observed in previous studies with human-equivalent or slightly higher doses.[9] The efficacy of Pyrazinamide can be influenced by the in vitro susceptibility of the M. tuberculosis strain used.[10]
Conclusion
This in vivo murine model provides a robust and reproducible system for evaluating the efficacy of Pyrazinamide and other novel antitubercular agents. The detailed protocols and expected outcomes outlined in these application notes serve as a comprehensive guide for researchers in the field of tuberculosis drug development.
References
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis [elifesciences.org]
- 9. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Compounds that Enhance Pyrazinamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), renowned for its potent sterilizing activity against persistent, non-replicating Mycobacterium tuberculosis (Mtb).[1][2][3][4] This unique attribute allows for a significant reduction in the duration of TB treatment.[2][4][5] However, the emergence of PZA-resistant Mtb strains poses a significant threat to effective TB control.[1][6] One promising strategy to combat resistance and potentially further shorten therapy is the identification of compounds that enhance or restore PZA's efficacy. This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) to discover such PZA-enhancing compounds.
Mechanism of Action of Pyrazinamide and Rationale for Synergy
PZA is a prodrug that diffuses into Mtb and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1][6][7] POA is active only in an acidic environment, where it is thought to disrupt membrane potential and energy production.[8] Resistance to PZA most commonly arises from mutations in the pncA gene, preventing the conversion of PZA to POA.[1][6][7]
Compounds can enhance PZA activity through various mechanisms, including:
-
Inhibiting efflux pumps that may expel POA from the bacterial cell.
-
Altering the bacterial cell envelope to increase PZA/POA uptake or retention.
-
Inducing a state of vulnerability in the bacteria that renders them more susceptible to POA-mediated killing.
-
Targeting pathways that are synergistic with PZA's mechanism of action.
A notable example of synergy involves the potentiation of PZA activity by β-lactam antibiotics. These drugs induce the SigE-dependent cell envelope stress response in Mtb, which in turn increases the susceptibility of the bacteria to PZA, even at neutral pH.[1][2]
Experimental Protocols
High-Throughput Screening (HTS) for PZA Enhancers using an Alamar Blue Assay
This protocol describes a primary screen to identify compounds that inhibit the growth of Mtb in the presence of a sub-inhibitory concentration of PZA. The Alamar Blue (resazurin) assay is used as a fluorescent indicator of cell viability.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Pyrazinamide (PZA) stock solution
-
Compound library
-
Alamar Blue reagent
-
384-well microplates
-
Multichannel pipettes and automated liquid handling systems
-
Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Prepare Mtb Inoculum:
-
Culture Mtb in 7H9 broth to mid-log phase.
-
Wash the cells and resuspend them in acidic 7H9 broth (pH 5.5) to mimic the conditions under which PZA is active.
-
Adjust the bacterial suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense the Mtb inoculum into 384-well plates.
-
Add PZA to all wells (except for no-drug controls) at a pre-determined sub-inhibitory concentration (e.g., the concentration that inhibits growth by 10-20%).
-
Dispense the compound library, with each compound at a final concentration of 10-50 µM, into individual wells. Include appropriate controls:
-
Negative Control: Mtb inoculum with PZA and DMSO (or the solvent used for the compound library).
-
Positive Control: Mtb inoculum with a known PZA-enhancing compound or a higher, inhibitory concentration of PZA.
-
No-Bacteria Control: Media only.
-
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Alamar Blue Readout:
-
Add Alamar Blue reagent to each well (typically 10% of the well volume).
-
Incubate for an additional 12-24 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound compared to the negative control.
-
Compounds that exhibit a significantly higher inhibition in the presence of PZA than would be expected from their individual activity are considered primary hits.
-
Confirmation of Synergy using the Checkerboard Assay
The checkerboard assay is a quantitative method to determine the Fractional Inhibitory Concentration (FIC) index, which defines the nature of the interaction between two compounds (synergy, additivity, or antagonism).
Materials:
-
Mtb strain
-
7H9 broth (pH 5.5)
-
PZA and hit compound stock solutions
-
96-well microplates
-
Alamar Blue reagent
-
Plate reader
Protocol:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of PZA (e.g., along the rows) and the hit compound (e.g., along the columns). This will create a matrix of different concentration combinations.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation and Incubation:
-
Inoculate the plate with the Mtb suspension as described in the HTS protocol.
-
Incubate at 37°C for 5-7 days.
-
-
Readout and FIC Calculation:
-
Perform the Alamar Blue readout to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits Mtb growth.
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation
The following tables summarize quantitative data for compounds that have been shown to enhance the activity of PZA.
Table 1: Synergistic Activity of Select Drugs with Pyrazinamide
| Compound | Class | Mtb Strain | Assay Type | Synergy Metric | Result | Reference |
| Bedaquiline (TMC207) | Diarylquinoline | Mtb | Murine Model | Log CFU Reduction | Synergistic interaction observed | [9] |
| Pretomanid (PA-824) | Nitroimidazole | Mtb | Murine Model | Log CFU Reduction | Synergistic bactericidal activity | [10] |
| Moxifloxacin | Fluoroquinolone | Mtb | Murine Model | Log CFU Reduction | Cured mice more rapidly than standard regimen | [11] |
| Meropenem/Clavulanate | β-Lactam/β-Lactamase Inhibitor | H37Rv | Checkerboard | FICI | 0.265 | [1] |
| Clarithromycin | Macrolide | Mtb | Macrophage Model | MIC Reduction | 4- to 8-fold lower MIC in combination | [12] |
| Spectinamide 1599 | Aminocyclitol | Mtb | Murine Model | Log CFU Reduction | Synergistic activity observed | [13] |
Table 2: Confirmed Hits from a High-Throughput Screen of a Clinical Compound Library Enhancing PZA Activity
| Compound | Class | Activity against 3-month-old Mtb alone (50 µM) | Enhancement of PZA Activity |
| Nitroxoline | Antibacterial | +++ | Confirmed |
| Clofazimine | Antibiotic | +++ | Confirmed |
| Tolfenamic acid | Anti-inflammatory | + | Confirmed |
| Nifedipine | Anti-hypertensive | - | Confirmed |
| Clotrimazole | Antifungal | ++ | Confirmed |
| Ricinoleic acid | Fatty Acid | + | Confirmed |
| Cinnamic acid | Weak Acid | + | Confirmed |
| Carboplatin | Antineoplastic | - | Confirmed |
| Decitabine | Antineoplastic | - | Confirmed |
| Tosufloxacin | Fluoroquinolone | +++ | Confirmed |
| Fleroxacin | Fluoroquinolone | +++ | Confirmed |
Activity against 3-month-old Mtb alone is indicated as: +++ (strong), ++ (moderate), + (weak), - (none). Data adapted from a screen of a clinical compound library.[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PZA activation and synergy with β-lactam antibiotics.
Caption: High-throughput screening workflow for PZA enhancers.
Conclusion
The protocols and data presented here provide a framework for the high-throughput screening and confirmation of compounds that enhance the activity of pyrazinamide against Mycobacterium tuberculosis. The identification of such synergistic combinations is a critical step towards developing novel, shorter, and more effective treatment regimens for tuberculosis, including infections caused by drug-resistant strains. The use of automated HTS platforms coupled with robust secondary assays like the checkerboard method allows for the efficient exploration of large chemical libraries for potential PZA enhancers. Further characterization of confirmed hits will be necessary to elucidate their mechanisms of action and to evaluate their potential for clinical development.
References
- 1. Quantitative assessment of the activity of antituberculosis drugs and regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. igas.gouv.fr [igas.gouv.fr]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Powerful bactericidal and sterilizing activity of a regimen containing PA-824, moxifloxacin, and pyrazinamide in a murine model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pyrazinoic Acid in Human Plasma
Abstract
This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pyrazinoic acid (POA), the primary active metabolite of the anti-tuberculosis drug pyrazinamide, in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of pyrazinoic acid.
Introduction
Pyrazinamide is a crucial first-line drug in the treatment of tuberculosis. Its therapeutic efficacy is dependent on its conversion to pyrazinoic acid by the mycobacteria.[1][2] Monitoring the plasma concentrations of pyrazinoic acid is therefore essential for optimizing dosing regimens and ensuring therapeutic success. This document provides a detailed protocol for a validated LC-MS/MS method designed for the reliable quantification of pyrazinoic acid in human plasma.
Experimental
Materials and Reagents
-
Pyrazinoic acid analytical standard
-
Labeled internal standard (e.g., pyrazinoic acid-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (AR grade)
-
Methyl tert-butyl ether (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Equipment
-
Liquid chromatograph (LC) system
-
Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve pyrazinoic acid in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with a methanol:water (50:50, v/v) mixture to prepare working standard solutions for the calibration curve and quality control samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 0.03 µg/mL to 9.00 µg/mL and QC samples at low, medium, and high concentrations.[3]
Sample Preparation from Plasma
A liquid-liquid extraction method is employed for the extraction of pyrazinoic acid and the internal standard from plasma.[3][4]
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[3]
-
Add the internal standard solution.
-
Acidify the sample by adding a small volume of a suitable acid.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether: diethyl ether, 90:10, v/v).[3][4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.[3][4]
-
LC Column: Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[3][4]
-
Mobile Phase: A mixture of methanol and 0.1% acetic acid in water (65:35, v/v).[3][4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 5 µL.[6]
-
Run Time: Approximately 4.0 minutes.[3]
The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection of pyrazinoic acid and its internal standard.[2][3]
Data and Results
The method was validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.03 - 9.00 µg/mL (r² ≥ 0.9980)[3] |
| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL[3] |
| Intra-batch Precision (%CV) | 1.10 - 4.57[3] |
| Inter-batch Precision (%CV) | 1.10 - 4.57[3] |
| Intra-batch Accuracy (%) | 93.5 - 106.7[3] |
| Inter-batch Accuracy (%) | 93.5 - 106.7[3] |
| Mean Extraction Recovery | 89.2%[3] |
Chromatographic and Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyrazinoic Acid | 125.0 | 80.9[3][4] |
| Internal Standard (IS) | - | - |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of pyrazinoic acid in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of pyrazinoic acid in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in clinical and research settings. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of pyrazinamide.
References
- 1. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. akjournals.com [akjournals.com]
Application Notes and Protocols: Orazamide (Pyrazinamide) in Combination Therapy for Drug-Resistant Tuberculosis
Disclaimer: Initial searches for "Orazamide" did not yield relevant results in the context of tuberculosis therapy. The information provided herein pertains to Pyrazinamide (PZA) , a structurally similar and critical first-line anti-tuberculosis drug. It is presumed that "this compound" may be a typographical error or a lesser-known analog of Pyrazinamide. All subsequent data and protocols refer to Pyrazinamide.
These application notes are intended for researchers, scientists, and drug development professionals investigating novel combination therapies for drug-resistant tuberculosis (DR-TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.
Introduction
Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, prized for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in acidic environments, such as within macrophages and caseous necrotic lesions.[1] This unique characteristic allows for the shortening of standard drug-susceptible TB therapy. In the era of rising drug resistance, PZA remains a vital component of many treatment regimens for DR-TB, often exhibiting synergistic effects with newer and repurposed anti-TB agents.[1] Understanding its mechanism, resistance profile, and synergistic potential is crucial for the rational design of effective combination therapies.
Mechanism of Action
PZA is a prodrug that requires activation within the mycobacterial cell. Its mechanism involves several key steps:
-
Uptake and Activation: PZA diffuses into the Mtb bacillus.
-
Conversion: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[1]
-
Acidic Environment Accumulation: In an acidic microenvironment, POA is protonated to HPOA. While some POA may be effluxed, the protonated form is lipid-soluble and readily diffuses back into the cell, leading to intracellular accumulation.
-
Cellular Disruption: The accumulation of POA disrupts multiple cellular processes, including membrane potential, energy production, and trans-translation.[1] It has also been suggested to inhibit fatty acid synthase I, which is essential for the synthesis of fatty acids required for bacterial growth and replication.
Mechanism of action of Pyrazinamide.
Data Presentation
In Vitro Susceptibility of M. tuberculosis
The Minimum Inhibitory Concentration (MIC) of PZA is highly dependent on the pH of the culture medium.
| Isolate Type | pH | Medium | MIC Range (µg/mL) | Reference |
| Drug-Susceptible (H37Rv) | 5.8 | 7H9 broth | 50 | [1] |
| Pyrazinamide-Susceptible (Clinical Isolates) | 5.9 | MGIT 960 | 12.5 to >100 | [2] |
| Pyrazinamide-Susceptible (MDR-TB Isolates) | - | Lowenstein-Jensen | 16 to 64 | [3] |
Note: A susceptibility breakpoint of 50 mg/L has been proposed for clinical decision-making, as MICs above this level are associated with poor sputum conversion rates.[2]
In Vitro Synergy Data (Fractional Inhibitory Concentration Index - FICI)
The FICI is calculated to determine the nature of the interaction between two drugs. (FICI ≤ 0.5: Synergy; >0.5 to 4.0: Indifference/Additive; >4.0: Antagonism).
| Drug Combination | Mtb Strain Type | FICI Range | Interaction | Reference |
| Pasiniazid (PZA analog) + Rifapentine (RFP) | XDR-TB | 28/54 isolates had FICI ≤0.5 | Synergy | [4] |
| Pasiniazid (PZA analog) + Rifabutin (RFB) | XDR-TB | 11/54 isolates had FICI ≤0.5 | Synergy | [4] |
| Meropenem/Clavulanate + PZA | H37Rv | Lowest FICI < 0.5 | Synergy | [1] |
| D-cycloserine + PZA | H37Rv | Lowest FICI > 0.5 | Additive | [1] |
Note: Data on FICI values for PZA in combination with newer drugs like Bedaquiline and Pretomanid against DR-TB strains are limited in publicly available literature. However, preclinical and clinical studies strongly suggest synergistic or additive interactions.
Clinical Trial Outcomes for PZA-Containing Regimens in DR-TB
| Trial/Regimen | Patient Population | Duration (months) | Favorable Outcomes (%) | Key Adverse Events (Grade ≥3) |
| endTB Trial | RR/MDR-TB | 9 | ||
| Regimen 1 (9BLLfxCZ) | 89.0 | Hepatotoxicity: 12.6% (overall for experimental arms) | ||
| Regimen 2 (9BLMZ) | 90.4 | |||
| Regimen 3 (9BDLLfxZ) | 85.2 | |||
| BPaMZ Regimen | DR-TB | 6 | 83 (at week 52) | Higher rates of hepatic events leading to withdrawal compared to standard therapy. |
| BPaL vs. PaZX | DR-TB vs. DS-TB | - | - | ALT >3xULN: 11.4% (BPaL) vs. 12.7% (PaZX) |
Abbreviations: B: Bedaquiline; L: Linezolid; Lfx: Levofloxacin; C: Clofazimine; Z: Pyrazinamide; M: Moxifloxacin; D: Delamanid; Pa: Pretomanid; RR: Rifampicin-Resistant; ALT: Alanine Aminotransferase; ULN: Upper Limit of Normal.
Experimental Protocols
Protocol for In Vitro Synergy Assessment: Checkerboard Assay
This protocol outlines a method to determine the FICI of PZA combined with another antimicrobial agent against M. tuberculosis.
Checkerboard assay workflow for synergy testing.
Methodology:
-
Culture Medium: Use Middlebrook 7H9 broth supplemented with OADC, adjusted to an acidic pH (e.g., 5.8-6.0) to ensure PZA activity.
-
Drug Preparation: Prepare stock solutions of PZA and the partner drug. Serially dilute the drugs in the 96-well microtiter plate. PZA is typically diluted along the x-axis, and the partner drug along the y-axis.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase and adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is the lowest concentration of a drug (alone or in combination) that inhibits visible growth. This can be assessed visually or by using a growth indicator like resazurin.
-
FICI Calculation:
-
FIC of PZA = (MIC of PZA in combination) / (MIC of PZA alone)
-
FIC of Drug X = (MIC of Drug X in combination) / (MIC of Drug X alone)
-
FICI = FIC of PZA + FIC of Drug X The lowest FICI value is reported.
-
Protocol for PZA Resistance Detection: pncA Gene Sequencing
Mutations in the pncA gene are the primary mechanism of PZA resistance. This protocol describes the amplification and sequencing of the pncA gene and its promoter region from Mtb isolates.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from a cultured Mtb isolate using a standard method (e.g., CTAB or commercial kit).
-
PCR Amplification:
-
Primers: Design primers to amplify the entire pncA open reading frame (561 bp) and its putative promoter region.
-
PCR Conditions:
-
Initial Denaturation: 98°C for 30s
-
35 Cycles:
-
Denaturation: 98°C for 10s
-
Annealing: 63°C for 30s
-
Extension: 72°C for 1 min
-
-
Final Extension: 72°C for 7 min[5]
-
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a commercial PCR cleanup kit.
-
Sanger Sequencing: Send the purified product for bidirectional Sanger sequencing using the same amplification primers.
-
Sequence Analysis:
-
Align the obtained forward and reverse sequences to generate a consensus sequence.
-
Compare the consensus sequence to the wild-type pncA sequence from a reference strain (e.g., H37Rv).
-
Identify any nucleotide substitutions, insertions, or deletions, and predict the resulting amino acid changes.
-
References
- 1. Value of pyrazinamide for composition of new treatment regimens for multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Drug Exposure and Susceptibility of Pyrazinamide Correlate with Treatment Response in Pyrazinamide-Susceptible Patients with Multidrug-Resistant Tuberculosis | MDPI [mdpi.com]
- 4. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bedaquiline-pretomanid-moxifloxacin-pyrazinamide for drug-sensitive and drug-resistant pulmonary tuberculosis treatment: a phase 2c, open-label, multicentre, partially randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Sterilizing Effect of Pyrazinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental design and execution of studies aimed at evaluating the sterilizing effect of Pyrazinamide (PZA), a crucial first-line anti-tuberculosis drug. The protocols outlined below are designed to ensure robust and reproducible data generation for academic research and drug development programs.
Introduction
Pyrazinamide holds a unique position in tuberculosis (TB) therapy due to its potent sterilizing activity, which allows for a significant reduction in the duration of treatment from 9-12 months to 6 months.[1] Its primary role is to eliminate persistent, non-replicating or slowly metabolizing populations of Mycobacterium tuberculosis (Mtb) residing in the acidic environments of inflammatory lesions, a bacterial population that other anti-TB drugs are less effective against.[1][2] Understanding the experimental methodologies to evaluate this sterilizing effect is paramount for the development of new and improved TB treatment regimens.
PZA is a prodrug that diffuses into Mtb and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[3] Under acidic conditions, POA accumulates within the bacterial cell, leading to a cascade of disruptive events including the inhibition of membrane transport, disruption of membrane energetics, and interference with Coenzyme A biosynthesis.[3][4][5] This multi-target mechanism is thought to be the basis of its potent sterilizing effect.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the sterilizing effect of Pyrazinamide.
Table 1: In Vitro Sterilizing Effect of Pyrazinamide
| Parameter | Condition | PZA Concentration | Result | Reference |
| Sterilizing Effect Rate | pH 5.8, slowly replicating Mtb | Varies (simulating human PK) | 0.10 log10 CFU/mL per day | [6][7] |
| 90% of Maximal Effect (EC90) | pH 5.8, slowly replicating Mtb | AUC0-24/MIC of 209.08 | Significant bacterial killing | [6][7] |
| Bacterial Kill Rate | Anaerobic culture | Not specified | 2-log reduction in CFU after 5 days | [2] |
Table 2: In Vivo Sterilizing Effect of Pyrazinamide in Mouse Models
| Mouse Model | Treatment Regimen | Duration | Outcome | Reference |
| BALB/c | 2RHEZ/4RH vs. 2RHE/4RH | 3 months | Relapse rate reduced from 100% to 67% with PZA | [8] |
| BALB/c | 2RHEZ/4RH vs. 2RHE/4RH | 4.5 months | Relapse rate reduced from 67% to 0% with PZA | [8] |
| C3HeB/FeJ | 2RHEZ/4RH vs. 2RHE/4RH | 3 months | Relapse rate reduced from 95% to 53% with PZA | [8] |
| C3HeB/FeJ | 2RHEZ/4RH vs. 2RHE/4RH | 6 months | Relapse rate reduced from 13% to 0% with PZA | [8] |
(R: Rifampin, H: Isoniazid, E: Ethambutol, Z: Pyrazinamide. Numbers indicate duration in months.)
Experimental Protocols
Protocol 1: In Vitro Determination of PZA's Sterilizing Effect at Acidic pH
This protocol is designed to assess the bactericidal activity of PZA against slowly replicating Mtb under acidic conditions, mimicking the environment of tuberculous lesions.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Pyrazinamide stock solution (dissolved in DMSO)
-
Phosphate-citrate buffer (pH 5.8)
-
Sterile culture tubes or flasks
-
Incubator at 37°C
-
Plate reader for optical density (OD600) measurements
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile saline with 0.05% Tween 80 for dilutions
Procedure:
-
Bacterial Culture Preparation:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Harvest the bacteria by centrifugation and wash twice with sterile saline containing 0.05% Tween 80.
-
Resuspend the bacterial pellet in 7H9 broth at pH 5.8 to a final OD600 of approximately 0.1.
-
-
Drug Exposure:
-
Prepare serial dilutions of PZA in 7H9 broth (pH 5.8) in sterile culture tubes. A typical concentration range to test is 12.5 to 800 µg/mL.
-
Include a no-drug control.
-
Inoculate each tube with the prepared Mtb suspension.
-
Incubate the cultures at 37°C.
-
-
Assessment of Sterilizing Activity (CFU Counting):
-
At specified time points (e.g., day 0, 7, 14, and 28), collect aliquots from each culture tube.
-
Prepare 10-fold serial dilutions in sterile saline with 0.05% Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) and calculate the CFU/mL for each condition.
-
Plot the log10 CFU/mL against time to determine the rate of bacterial killing.
-
Protocol 2: In Vivo Assessment of PZA's Sterilizing Activity in a Murine Model
This protocol describes the use of a mouse model of tuberculosis to evaluate the sterilizing activity of PZA as part of a combination therapy.
Materials:
-
BALB/c or C3HeB/FeJ mice
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber
-
Rifampin, Isoniazid, Ethambutol, and Pyrazinamide for oral gavage
-
Sterile saline
-
Lung homogenization equipment
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
Procedure:
-
Aerosol Infection:
-
Infect mice with a low dose of Mtb H37Rv via the aerosol route to establish a lung infection.
-
At day 1 post-infection, sacrifice a small cohort of mice to determine the initial bacterial load in the lungs.
-
-
Treatment Regimens:
-
After a pre-determined period to allow for the establishment of chronic infection (e.g., 4-6 weeks), randomize the mice into treatment groups.
-
Example treatment arms:
-
Control (vehicle only)
-
Standard therapy: 2 months of RHEZ followed by 4 months of RH (2RHEZ/4RH).
-
Test arm (without PZA): 2 months of RHE followed by 4 months of RH (2RHE/4RH).
-
-
Administer drugs orally by gavage, 5 days a week, at established doses.
-
-
Assessment of Bactericidal Activity:
-
At various time points during treatment (e.g., after 2 months), sacrifice a subset of mice from each group.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Plate serial dilutions of the lung homogenates on 7H11 agar to determine the bacterial load (CFU).
-
-
Assessment of Sterilizing Activity (Relapse Study):
-
After the completion of different durations of therapy (e.g., 3, 4.5, and 6 months), hold the remaining mice for a further 3 months without treatment.
-
At the end of this "relapse" period, sacrifice the mice and culture their lungs for the presence of Mtb.
-
The proportion of mice with positive lung cultures is a measure of relapse and indicates the sterilizing activity of the regimen.
-
Visualizations
Caption: Proposed mechanism of action of Pyrazinamide (PZA).
Caption: Experimental workflow for evaluating PZA's sterilizing effect.
Caption: Factors influencing Pyrazinamide's sterilizing activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sterilizing Activity of Pyrazinamide in Combination with First-Line Drugs in a C3HeB/FeJ Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Orazamide Activity Using a Macrophage Infection Model
Introduction
Intracellular pathogens, such as Mycobacterium tuberculosis, Leishmania, and various viruses, pose a significant challenge to drug development due to their ability to reside and replicate within host cells, shielding them from many conventional therapeutics. Macrophages are primary host cells for many of these pathogens, making them a crucial battleground for infection control. A promising antimicrobial strategy involves targeting host-cell pathways that are essential for pathogen survival and replication. Orazamide is an inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), a key component of the de novo pyrimidine synthesis pathway.[1][2] By limiting the pyrimidine pool available to intracellular pathogens, this compound can effectively stifle their growth. This document provides a detailed protocol for assessing the antimicrobial activity of this compound using an in vitro macrophage infection model.
Principle of the Assay
This model relies on the principle that rapidly replicating intracellular pathogens require a steady supply of nucleotides for DNA and RNA synthesis. While some pathogens can salvage pyrimidines from the host, many are dependent on the host's de novo synthesis pathway.[3][4] DHODH catalyzes the rate-limiting step in this pathway.[1] this compound's inhibition of DHODH depletes the host cell's pyrimidine reservoir, thereby starving the intracellular pathogen of essential building blocks for replication. The efficacy of this compound is quantified by measuring the reduction in pathogen load within infected macrophages compared to untreated controls.
This compound's Mechanism of Action: Targeting Host Pyrimidine Synthesis
This compound functions by inhibiting the host mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in both the host cell and intracellular pathogens. By blocking this pathway, this compound creates an intracellular environment where pyrimidines are scarce, thus inhibiting the replication of pathogens that rely on this host resource.
Experimental Protocols
This section details the necessary protocols for evaluating this compound's efficacy in a macrophage infection model. The human monocytic cell line THP-1 is often used as it can be differentiated into macrophage-like cells.[5]
Protocol 1: Culture and Differentiation of THP-1 Macrophages
Materials:
-
THP-1 monocyte cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates[6]
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed THP-1 cells into tissue culture plates at a density of 2.5 x 10⁵ cells/mL.
-
Differentiation: Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophage-like cells.
-
Incubation: Incubate the cells for 48-72 hours. Differentiated macrophages will appear larger, flatter, and firmly attached to the plate surface.
-
Resting: After differentiation, wash the cells gently with warm PBS and replace the PMA-containing medium with fresh, antibiotic-free RPMI-1640 + 10% FBS. Allow the cells to rest for 24 hours before infection.
Protocol 2: Macrophage Infection Assay
This protocol describes the infection of differentiated macrophages and subsequent treatment with this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Intracellular pathogen (e.g., Mycobacterium tuberculosis H37Rv, Leishmania donovani)
-
This compound stock solution (dissolved in DMSO)
-
Complete RPMI-1640 medium (antibiotic-free)
-
Phosphate Buffered Saline (PBS)
-
Gentamicin (or other appropriate antibiotic to kill extracellular bacteria)
-
Sterile water or 0.1% Triton X-100 for cell lysis[7]
Procedure Workflow:
Detailed Steps:
-
Pathogen Preparation: Culture the pathogen to the mid-logarithmic phase of growth. Wash the pathogen suspension with PBS and resuspend in antibiotic-free RPMI-1640 medium.[8]
-
Infection: Remove the medium from the rested macrophages and add the pathogen suspension at a desired Multiplicity of Infection (MOI), typically between 5:1 and 25:1 (pathogen:macrophage).[5]
-
Phagocytosis: Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Removal of Extracellular Pathogens: Gently aspirate the infection medium. Wash the cells 2-3 times with warm PBS to remove non-phagocytosed pathogens. Add fresh medium containing an antibiotic (e.g., 50 µg/mL gentamicin) that kills extracellular but not intracellular bacteria and incubate for 1 hour.[9]
-
Drug Treatment: Wash the cells again and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the macrophages by adding sterile water or a lysis buffer (e.g., 0.1% Triton X-100) and incubating for 10-15 minutes.[7]
-
Quantification: Serially dilute the cell lysate in PBS and plate on appropriate agar plates for the specific pathogen to determine the number of Colony Forming Units (CFUs). Incubate the plates until colonies are visible and count them to determine the intracellular pathogen load.
Protocol 3: Assessing Macrophage Viability
It is crucial to ensure that this compound's activity is due to its effect on the pathogen via pyrimidine starvation and not due to host cell toxicity.
Materials:
-
Resazurin-based assays (e.g., alamarBlue) or MTT assay kits
-
Uninfected, differentiated THP-1 macrophages
-
This compound stock solution
Procedure:
-
Prepare a 96-well plate with differentiated THP-1 macrophages as described in Protocol 1.
-
Treat the uninfected cells with the same concentrations of this compound used in the infection assay.
-
Incubate for the same duration (48-72 hours).
-
Add the viability reagent (e.g., resazurin) to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control. This compound concentrations used should ideally show >90% macrophage viability.
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Intracellular Pathogen Viability
| Treatment Group | Concentration (µM) | Mean Intracellular CFU/mL (± SD) | % Reduction vs. Untreated |
| Untreated Control | 0 | 5.2 x 10⁵ (± 0.4 x 10⁵) | 0% |
| Vehicle (DMSO) | 0.1% | 5.1 x 10⁵ (± 0.5 x 10⁵) | 1.9% |
| This compound | 1 | 2.6 x 10⁵ (± 0.3 x 10⁵) | 50.0% |
| This compound | 5 | 1.1 x 10⁵ (± 0.2 x 10⁵) | 78.8% |
| This compound | 10 | 0.4 x 10⁵ (± 0.1 x 10⁵) | 92.3% |
| This compound | 25 | < 1.0 x 10³ | >99.8% |
Table 2: Cytotoxicity of this compound on THP-1 Macrophages
| Concentration (µM) | % Macrophage Viability (± SD) |
| 0 (Vehicle) | 100% (± 4.5%) |
| 1 | 99.1% (± 3.8%) |
| 5 | 98.5% (± 4.1%) |
| 10 | 96.2% (± 5.0%) |
| 25 | 94.7% (± 4.8%) |
| 50 | 85.3% (± 6.2%) |
The macrophage infection model is a powerful and relevant tool for evaluating host-targeted antimicrobials like this compound. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's efficacy against intracellular pathogens, while also monitoring for potential host cell toxicity. The data generated can be used to determine key parameters such as the half-maximal effective concentration (EC₅₀) and to guide further preclinical and clinical development.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bowdish.ca [bowdish.ca]
- 8. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Infection [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Pyrazinamide (PZA) Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Pyrazinamide (PZA) susceptibility testing of Mycobacterium tuberculosis. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Phenotypic Testing Challenges
Q1: Why are we observing high rates of false resistance for PZA with the BACTEC MGIT 960 system?
A1: False resistance in the BACTEC MGIT 960 system is a well-documented issue primarily attributed to the following factors:
-
Inoculum Size: A large bacterial inoculum (107-108 bacilli/ml) can increase the pH of the acidic test medium towards neutrality.[1][2][3] PZA is only active at an acidic pH (around 5.5), so this increase in pH inactivates the drug, leading to a false-resistant result.[1][2][3]
-
Slow Growth in Acidic Medium: The acidic conditions required for PZA activity are suboptimal for M. tuberculosis growth.[4] This can lead to delayed or insufficient growth in the control tubes, making interpretation difficult.
-
MIC Close to Critical Concentration: Some strains, particularly from the East African Indian lineage (lineage 1), may have a minimum inhibitory concentration (MIC) that is very close to the critical concentration used in the test, leading to inconsistent results.[5][6]
Troubleshooting Steps:
-
Optimize Inoculum Preparation: Prepare the inoculum from a fresh subculture to ensure metabolically active organisms.[3] Standardize the inoculum density to a 0.5 McFarland standard to avoid over-inoculation. Visually inspect for and break up any clumps in the bacterial suspension.
-
Reduced Inoculum Method: Studies have shown that using a reduced inoculum can mitigate the issue of pH increase and reduce false resistance.[4][5]
-
Repeat Testing: Due to the known reproducibility issues, it is recommended to repeat tests that yield a resistant result.[3]
-
Confirmation with a Genotypic Method: Given the high rate of discordance, it is highly recommended to confirm phenotypic PZA resistance with a genotypic method like pncA gene sequencing.[5][7]
Q2: What is the optimal pH for PZA susceptibility testing and how can it be maintained?
A2: PZA is most active at an acidic pH of approximately 5.5.[2][8] Maintaining this acidic environment is crucial for accurate susceptibility testing.
Key Considerations:
-
Media Buffering: The buffering capacity of the test medium is critical. Poorly buffered media are more susceptible to pH changes caused by bacterial metabolism.[9]
-
Inoculum Effect: As mentioned, a large inoculum of live bacilli can raise the pH of the medium.[1][2] Heat-killed bacilli have a minimal effect on pH.[1]
-
Bovine Serum Albumin (BSA): The presence of BSA in the culture medium can have a neutralizing effect on the medium's pH and can also bind to pyrazinoic acid (POA), the active form of PZA, potentially leading to false resistance.[1][3]
Experimental Protocol: Monitoring pH in Liquid Culture
-
Prepare your liquid culture medium (e.g., Middlebrook 7H9 with OADC supplement) and adjust the pH to the desired level (e.g., 5.9 for MGIT).
-
Inoculate the medium with the standardized M. tuberculosis suspension.
-
At regular intervals (e.g., 0, 24, 48, 72 hours), aseptically remove a small aliquot of the culture.
-
Measure the pH of the aliquot using a calibrated pH meter.
-
A significant increase in pH (e.g., >0.5 units) during the incubation period may indicate an issue with inoculum size or medium buffering capacity.
Genotypic Testing and Interpretation
Q3: What are the primary genetic determinants of PZA resistance?
A3: The majority of PZA resistance is attributed to mutations in the pncA gene.[7][8][10][11]
-
pncA Gene: This gene encodes the pyrazinamidase (PZase) enzyme, which converts the prodrug PZA into its active form, pyrazinoic acid (POA).[12] Loss-of-function mutations in pncA are the most common cause of PZA resistance.[5]
-
rpsA Gene: Mutations in the rpsA gene, which encodes the ribosomal protein S1, have also been identified in some PZA-resistant strains.[7][11] RpsA is a target of POA, and mutations can interfere with the drug's action on trans-translation.[13]
-
panD Gene: More recently, mutations in the panD gene have been identified as a mechanism of PZA resistance, particularly in strains without pncA or rpsA mutations.[7][11][13][14][15] The panD gene is involved in the biosynthesis of coenzyme A.[13][14][15]
Q4: We have an isolate that is phenotypically resistant to PZA but has a wild-type pncA gene. What could be the reason?
A4: This is a common discordant result. The possible explanations are:
-
False Phenotypic Resistance: This is the most likely reason, due to the inherent issues with phenotypic PZA susceptibility testing methods as described in Q1.[5][16]
-
Mutations in Other Genes: Resistance could be due to mutations in other genes such as rpsA or panD.[7][11][13] Whole-genome sequencing (WGS) can be considered to investigate these alternative resistance mechanisms.[8]
-
Efflux Pump Activity: Although less common, increased efflux of POA from the bacterial cell could contribute to resistance. The inhibitor reserpine has been shown to increase susceptibility to PZA, suggesting a role for efflux pumps.[1][2]
-
Heteroresistance: The isolate may contain a mixed population of susceptible and resistant bacteria. Standard Sanger sequencing may not detect a minority resistant population.[5]
Troubleshooting Workflow for Discordant Results:
Caption: Troubleshooting workflow for discordant PZA results.
Alternative Testing Methods
Q5: What are the alternatives to automated liquid culture systems for PZA susceptibility testing?
A5: Several alternative methods exist, each with its own advantages and disadvantages.
-
Pyrazinamidase (PZase) Activity Assay (Wayne Assay): This is a colorimetric assay that detects the activity of the PZase enzyme.[17] A positive result (pink band) indicates a functional enzyme and, therefore, susceptibility to PZA.[17] However, its sensitivity can be variable, and some resistant isolates may still show PZase activity.[8]
-
Resazurin Microtiter Assay (REMA): This is a colorimetric method that uses the redox indicator resazurin to assess bacterial growth in a microtiter plate format.[3][17] It is a low-cost and relatively rapid method.
-
MTT Assay: Similar to REMA, the MTT assay uses a colorimetric reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to detect metabolically active bacteria.
-
Molecular Methods: As discussed, sequencing of the pncA gene is a reliable and rapid method for predicting PZA resistance.[7][16] Whole-genome sequencing offers a more comprehensive approach by enabling the detection of mutations in other associated genes.[8]
Data Presentation
Table 1: Comparison of PZA Susceptibility Testing Methods
| Method | Principle | Advantages | Disadvantages | Reported Sensitivity (%) | Reported Specificity (%) |
| BACTEC MGIT 960 | Automated liquid culture | Standardized, automated | Prone to false resistance, slow | - | - |
| Pyrazinamidase (PZase) Assay | Colorimetric detection of PZase activity | Simple, low-cost | Lower sensitivity, can be misinterpreted | 79 - 96[8] | 98.9[17] |
| Resazurin Microtiter Assay (REMA) | Colorimetric detection of cell viability | Rapid, low-cost, high-throughput | Requires careful standardization | - | 98.5[17] |
| MTT Assay | Colorimetric detection of metabolic activity | Rapid, low-cost | - | 88[16] | 78[16] |
| pncA Gene Sequencing | Detection of resistance-conferring mutations | Rapid, reliable, high specificity | May miss resistance from other mechanisms | 91[16] | 89[16] |
Note: Sensitivity and specificity values can vary between studies.
Experimental Protocols
Protocol 1: Pyrazinamidase (PZase) Activity Assay (Wayne's Method)
-
Media Preparation: Prepare Dubos broth with 100 mg/L PZA. Dispense into screw-cap tubes.
-
Inoculation: Heavily inoculate the surface of the medium with a loopful of M. tuberculosis culture.
-
Incubation: Incubate the tubes at 37°C for 10 days.[17]
-
Result Interpretation: A positive result, indicating PZase activity and PZA susceptibility, is the development of a pink band in the upper part of the medium.[17] A PZA-resistant strain of M. bovis can be used as a negative control.
Visualizations
PZA Mechanism of Action and Resistance
Caption: PZA's mechanism of action and primary resistance pathways.
References
- 1. Conditions that may affect the results of susceptibility testing of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. aphl.org [aphl.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aphl.org [aphl.org]
- 9. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencedaily.com [sciencedaily.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison and Development of Pyrazinamide Susceptibility Testing Methods for Tuberculosis in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Troubleshooting inconsistent results in in-vitro Pyrazinamide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in-vitro Pyrazinamide (PZA) assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during PZA susceptibility testing, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing false PZA resistance in my BACTEC MGIT 960 assay?
Answer:
False resistance in the BACTEC MGIT 960 PZA assay is a well-documented issue and can stem from several factors, primarily related to the inoculum and the delicate pH balance required for PZA activity.[1][2][3][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessively High Inoculum | A large bacterial load can increase the pH of the acidic MGIT medium, inactivating PZA and leading to bacterial growth.[1][3][4] It is crucial to standardize the inoculum. Consider using a reduced inoculum volume (e.g., 0.25 mL instead of the standard 0.5 mL) for retesting isolates that initially show resistance.[4] |
| Inappropriate Inoculum Preparation | Ensure the bacterial suspension is homogenous and adjusted to the correct McFarland standard before dilution. Use fresh cultures for preparing the inoculum, as older cultures may contain non-viable organisms that can affect the accuracy of the starting concentration.[3][5] |
| pH Instability of the Medium | The presence of bovine serum albumin in the medium can sometimes increase the pH and bind to pyrazinoic acid (POA), the active form of PZA, leading to false resistance.[3] While the medium composition is standardized in commercial kits, being aware of this potential interaction is important. |
| Strain-Specific Characteristics | Some strains, such as those from the East African Indian lineage, may have minimum inhibitory concentrations (MICs) that are close to the critical concentration, leading to inconsistent results.[6][7] |
Question 2: My PZA-susceptible control strain is showing resistance. What should I do?
Answer:
This indicates a systemic issue with the assay. The following steps should be taken to identify and resolve the problem.
Troubleshooting Steps:
-
Verify Inoculum Preparation: Re-check the entire inoculum preparation process, from initial culture to final dilution. Ensure the McFarland standard is accurate and the dilutions are performed correctly.
-
Check Reagent and Media Integrity:
-
Instrument Calibration and Function: Verify that the BACTEC MGIT 960 instrument is functioning correctly and has been recently calibrated. Check for any error messages.[10][11]
-
Contamination Check: Rule out any potential contamination in your bacterial cultures, media, or reagents.
Question 3: I'm seeing inconsistent MIC values for PZA in my microplate-based assays. What could be the cause?
Answer:
Inconsistent Minimum Inhibitory Concentration (MIC) values in microplate assays for PZA are often linked to challenges in maintaining a consistent acidic pH across all wells and issues with inoculum standardization.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| pH Variation Across the Plate | Evaporation from the outer wells of a microplate can concentrate solutes and alter the pH. Use a plate sealer and consider not using the outermost wells for critical experiments. Ensure the initial pH of the medium is consistent. |
| Inoculum Heterogeneity | Mycobacterium tuberculosis can clump, leading to uneven distribution of bacteria in the wells. Vortex the bacterial suspension thoroughly with glass beads to ensure a homogenous suspension before inoculation. |
| Inappropriate Incubation Conditions | Ensure the incubator provides a stable temperature and, if required, a CO2-enriched atmosphere. Fluctuations can affect bacterial growth and, consequently, MIC determination. |
| Reading Time Variability | The timing of MIC reading is critical. Reading too early may not allow for sufficient growth in the control wells, while reading too late may lead to an overestimation of resistance. Establish and adhere to a standardized reading time. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pyrazinamide and how does resistance develop?
A1: PZA is a prodrug that diffuses into the Mycobacterium tuberculosis bacillus. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA). In the acidic intracellular environment, POA disrupts membrane potential and intracellular pH.[12] Resistance to PZA most commonly arises from mutations in the pncA gene, which lead to a loss of PZase activity, preventing the conversion of PZA to its active form.[13] Other, less common, resistance mechanisms involve mutations in genes such as rpsA and panD.[1]
PZA Mechanism of Action and Resistance Pathway
Caption: Mechanism of PZA action and resistance.
Q2: Why is an acidic pH crucial for in-vitro PZA assays?
A2: PZA is only active against M. tuberculosis at an acidic pH (typically between 5.5 and 6.0).[14] This acidic environment is thought to facilitate the protonation of extracellular pyrazinoic acid, allowing it to re-enter the bacterial cell and accumulate, leading to cell death. At neutral pH, PZA shows little to no activity in standard culture media.[12]
Q3: What are the critical concentrations of PZA for susceptibility testing?
A3: The critical concentration for PZA can vary depending on the testing method and the medium's pH.
| Method | Medium | Critical Concentration (μg/mL) |
| BACTEC MGIT 960 | Modified Middlebrook 7H9 (pH ~5.9) | 100[9] |
| Agar Proportion | Modified Middlebrook 7H11 (pH 6.0) | 900 or 1200[15] |
| Microplate Assay (Research) | Varies (e.g., pH 5.8) | MIC determination |
Q4: Can I use the agar proportion method for PZA susceptibility testing?
A4: Yes, the agar proportion method can be adapted for PZA testing, but it requires a specially formulated acidic agar medium. A modified Middlebrook 7H11 agar with a pH of 6.0 and supplemented with serum instead of OADC has been proposed.[15]
Experimental Protocols
1. BACTEC MGIT 960 PZA Susceptibility Testing Protocol (Indirect Method)
This protocol is a summary of the manufacturer's instructions and best practices.
BACTEC MGIT 960 PZA Assay Workflow
Caption: Workflow for BACTEC MGIT 960 PZA assay.
Materials:
-
BACTEC MGIT 960 instrument
-
BACTEC MGIT PZA Kit (PZA medium tubes, PZA supplement, lyophilized PZA)
-
Positive M. tuberculosis culture (liquid or solid)
-
Sterile saline
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a positive MGIT tube (1-5 days post-positivity), create a 1:5 dilution in sterile saline.
-
From a solid medium culture, prepare a suspension equivalent to a 0.5 McFarland standard in sterile saline with glass beads, then dilute 1:5.
-
-
Tube Preparation:
-
For each isolate, label one MGIT PZA tube as "Growth Control" (GC) and another as "PZA".
-
Aseptically add 0.8 mL of BACTEC MGIT PZA Supplement to both the GC and PZA tubes.
-
Aseptically add 100 µL of the reconstituted PZA drug solution to the PZA tube only.
-
-
Inoculation:
-
Prepare a 1:10 dilution of the initial inoculum suspension. Inoculate the GC tube with 0.5 mL of this 1:10 dilution.
-
Inoculate the PZA tube with 0.5 mL of the undiluted initial inoculum suspension.
-
-
Incubation and Analysis:
-
Tightly cap the tubes, mix by inversion, and place them in the BACTEC MGIT 960 instrument.
-
The instrument will automatically monitor the tubes and report the results as susceptible or resistant based on a comparison of the time to positivity of the PZA tube and the GC tube. The test can take from 4 to 21 days.[16]
-
2. Pyrazinamidase (PZase) Activity Assay (Wayne's Method)
This colorimetric assay determines the ability of mycobacteria to produce the PZase enzyme.
PZase Activity Assay Workflow
Caption: Workflow for the Pyrazinamidase (PZase) assay.
Materials:
-
Pyrazinamidase agar tubes
-
Actively growing M. tuberculosis culture
-
1% ferrous ammonium sulfate solution (freshly prepared)
Procedure:
-
Inoculation: Heavily inoculate the surface of two pyrazinamidase agar tubes with the test isolate. Do not stab the medium.
-
Incubation: Incubate the tubes aerobically at 35-37°C.
-
Reagent Addition and Reading:
-
After 4 days of incubation, remove one inoculated tube and an uninoculated control tube.
-
Add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to each tube.
-
Refrigerate the tubes at 2-8°C for 4 hours.
-
Examine the tubes against a white background for the development of a pink band in the agar. A positive result (pink band) indicates PZase activity and suggests PZA susceptibility.
-
If the 4-day test is negative, repeat the reagent addition step with the second set of tubes after 7 days of incubation.[17]
-
For further assistance, please contact our technical support team.
References
- 1. Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting problems and solutions to decrease Mycobacterium tuberculosis pyrazinamide false resistance when using the Bactec MGIT 960 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aphl.org [aphl.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Testing of Susceptibility of Mycobacterium tuberculosis to Pyrazinamide with the Nonradiometric BACTEC MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pyrazinamide PZA Susceptibility Testing | Knowledge Base [ntep.in]
- 9. aphl.org [aphl.org]
- 10. CDST_LT: MGIT 960 DST troubleshooting | Knowledge Base [ntep.in]
- 11. MGIT 960 DST Equipment and Reagents Troubleshooting | Knowledge Base [ntep.in]
- 12. Visualizing Pyrazinamide Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazinamide susceptibility testing of Mycobacterium tuberculosis by high resolution melt analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Reduced Inoculum Densities of Mycobacterium tuberculosis in MGIT Pyrazinamide Susceptibility Testing to Prevent False-Resistant Results and Improve Accuracy: A Multicenter Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Agar Medium for Testing Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. finddx.org [finddx.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Improving the solubility of Pyrazinamide for experimental use
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively dissolving Pyrazinamide for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Pyrazinamide?
A1: Pyrazinamide is a white crystalline powder that is sparingly soluble in water and aqueous buffers[1][2][3]. Its solubility is significantly higher in some organic solvents, particularly Dimethyl Sulfoxide (DMSO)[1][4]. It is slightly soluble in ethanol and very slightly soluble in diethyl ether[2].
Q2: Which organic solvents are most effective for dissolving Pyrazinamide?
A2: DMSO is the most effective common laboratory solvent for dissolving Pyrazinamide, with a solubility of approximately 30 mg/mL[1]. Other effective solvents include dimethylformamide (DMF) at ~25 mg/mL[1]. The maximum solubility of Pyrazinamide has been observed in DMSO at 318.15 K (45°C)[4][5].
Q3: How does temperature affect the solubility of Pyrazinamide?
A3: The solubility of Pyrazinamide is temperature-dependent and increases with rising temperature across various solvents[6][7]. The dissolution process is endothermic, meaning it absorbs heat, which facilitates greater solubility at higher temperatures[4][6].
Q4: Can pH be adjusted to improve the solubility of Pyrazinamide in aqueous solutions?
A4: The pH of a 1% Pyrazinamide solution in water is between 5.0 and 7.0[2]. While Pyrazinamide is a weak base, its stability can be pH-dependent. Studies on combined drug formulations have shown maximum stability at a pH of 7.4[8]. Drastic pH adjustments may risk degrading the compound. For aqueous buffers, the recommended method is to first dissolve Pyrazinamide in DMSO and then dilute it into the buffer[1].
Q5: What is the recommended method for preparing an aqueous solution of Pyrazinamide?
A5: Due to its poor solubility in aqueous buffers, the recommended method is to first create a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration[1]. A 1:10 dilution of a DMSO stock into PBS (pH 7.2) yields a final Pyrazinamide solubility of approximately 0.1 mg/mL[1].
Q6: How should Pyrazinamide solutions be stored?
A6: Solid Pyrazinamide should be stored in a well-closed container at controlled room temperature, between 15°C and 30°C (59°F to 86°F)[3][9]. Aqueous solutions are not recommended for long-term storage; they should ideally be used within one day[1]. Stock solutions in organic solvents like DMSO should be stored at -20°C, where the compound is stable for at least four years as a solid[1].
Quantitative Solubility Data
The following table summarizes the solubility of Pyrazinamide in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Solubility (Mole Fraction, x₂) | Temperature | Source(s) |
| DMSO | ~ 30 | 0.0816 | 318.15 K (45°C) | [1][4] |
| Dimethylformamide (DMF) | ~ 25 | - | Room Temperature | [1] |
| Ethanol | ~ 0.2 | - | Room Temperature | [1] |
| Water | Sparingly Soluble | - | Room Temperature | [2][3] |
| Methanol | - | Varies with temp. | 283.15 - 323.15 K | [6][7] |
| 1-Propanol | - | Varies with temp. | 283.15 - 323.15 K | [4][7] |
| Acetone | - | Varies with temp. | 283.15 - 323.15 K | [6][7] |
| Cyclohexane | - | 1.73 x 10⁻⁵ | 283.15 K (10°C) | [4] |
| DMSO:PBS (pH 7.2) (1:10) | ~ 0.1 | - | Room Temperature |
Experimental Protocols & Workflow
Protocol 1: Preparation of Pyrazinamide Stock Solution in DMSO
This protocol details the standard method for preparing a concentrated stock solution for subsequent dilution in aqueous media.
Materials:
-
Pyrazinamide (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of solid Pyrazinamide in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If crystals persist, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Verification: Ensure all solid material is completely dissolved by visual inspection. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
General Experimental Workflow for Solubilizing Pyrazinamide
The following diagram outlines the decision-making process for preparing a Pyrazinamide solution based on experimental requirements.
Caption: Workflow for selecting a Pyrazinamide dissolution method.
Troubleshooting Guide
This section addresses common problems encountered when preparing Pyrazinamide solutions.
Problem 1: Pyrazinamide precipitates out of solution after dilution into an aqueous buffer.
-
Cause A: Final concentration exceeds aqueous solubility. Even when using a DMSO stock, the final concentration in the aqueous buffer must be below Pyrazinamide's solubility limit in that medium (approx. 0.1 mg/mL in a 1:10 DMSO:PBS solution)[1].
-
Solution: Decrease the final concentration of Pyrazinamide. If a higher concentration is necessary, consider increasing the percentage of the organic co-solvent, but be mindful of its potential effects on your experimental system.
-
-
Cause B: Temperature drop. Since Pyrazinamide solubility is endothermic, a significant drop in temperature from the preparation environment to the storage or experimental condition can cause it to precipitate[6][7].
-
Solution: Prepare and use the solution at a consistent temperature. If precipitation is observed upon cooling, gently warm the solution to re-dissolve the compound before use.
-
-
Cause C: Insufficient mixing. Inadequate mixing during the dilution step can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring continuously to ensure rapid and uniform dispersion.
-
Problem 2: Solid Pyrazinamide will not dissolve completely in the chosen solvent.
-
Cause A: Solvent is saturated. The amount of Pyrazinamide exceeds the solubility limit for the volume of solvent used.
-
Cause B: Insufficient energy to overcome crystal lattice energy.
-
Solution: Apply gentle heating (e.g., a 37°C water bath) and provide mechanical agitation through vortexing or sonication to facilitate the dissolution process[10].
-
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving solubility issues.
Caption: A logical guide for troubleshooting common PZA solubility problems.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Pyrazinamide (Pyrazinamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility measurements, correlation and cosolvent phenomena for pyrazinamide in two mixed solvents [journal.buct.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Stability Study of Isoniazid and Rifampicin Oral Solutions Using Hydroxypropyl-Β-Cyclodextrin to Treat Tuberculosis in Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazinamide Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Pyrazinamide (PZA) Activity Testing at Neutral pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the refinement of culture media for neutral pH Pyrazinamide (PZA) activity testing.
Frequently Asked Questions (FAQs)
Q1: Why is traditional PZA susceptibility testing challenging?
A1: Traditional phenotypic PZA susceptibility testing is challenging primarily because PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis enzyme pyrazinamidase (PZase).[1][2] This conversion and the subsequent activity of POA are optimal at an acidic pH (around 5.5).[3][4] However, these acidic conditions are suboptimal for the growth of M. tuberculosis, which can lead to unreliable and poorly reproducible results, including a high rate of false resistance.[1][5][6]
Q2: What are the advantages of testing PZA activity at a neutral pH?
A2: Testing PZA activity at a neutral pH (around 6.8-7.0) offers several advantages. It aligns with the optimal pH for M. tuberculosis growth, potentially leading to more reliable and reproducible susceptibility results.[7][8] This approach can help overcome the issue of false resistance often observed in acidic media due to poor bacterial growth.[3] Recent studies have shown that with specific defined or minimal media, PZA can exhibit anti-tuberculosis activity at a neutral pH.[7][9]
Q3: What is the mechanism of PZA action?
A3: PZA is a prodrug that diffuses into M. tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA).[2][10] Under acidic conditions, POA is protonated and re-enters the bacillus, leading to a drop in the intracellular pH, which disrupts membrane transport and energy production.[2][3] Another proposed mechanism is that POA inhibits fatty acid synthase I (FAS I), an enzyme essential for fatty acid synthesis in M. tuberculosis.[2][11] However, some studies have presented conflicting evidence regarding the direct inhibition of FAS-I by POA.[12][13] More recently, the ribosomal protein S1 (RpsA) and the aspartate decarboxylase PanD have also been identified as potential targets of POA.[3][14]
Q4: What causes resistance to PZA?
A4: The primary mechanism of PZA resistance is the loss of pyrazinamidase activity due to mutations in the pncA gene, which prevents the conversion of PZA to its active form, POA.[1][10] Mutations in other genes, such as rpsA and panD, have also been associated with PZA resistance, although they are less common.[1][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or poor growth of M. tuberculosis in control wells at neutral pH. | Suboptimal culture medium composition. | Ensure the use of a validated minimal or defined medium, such as PZA-S1, specifically designed for neutral pH PZA testing.[8][9] Verify that all required supplements are included in the correct concentrations. |
| Inoculum viability is low. | Use a fresh, actively growing culture of M. tuberculosis to prepare the inoculum. Ensure the inoculum density is standardized, for example, to a 0.5 McFarland standard.[10] | |
| False PZA resistance observed at neutral pH. | High inoculum size leading to pH changes in the medium. | A large inoculum can increase the pH of the medium, inactivating PZA.[3] Use a standardized, and potentially reduced, inoculum to avoid this effect.[1] |
| Presence of interfering substances in the medium. | Bovine serum albumin has been found to bind to POA and can increase the pH of acidic media, potentially leading to false resistance.[3] Consider using a serum-free defined medium. | |
| Inconsistent Minimum Inhibitory Concentration (MIC) values. | Variability in experimental conditions. | Strictly adhere to standardized protocols for media preparation, inoculum standardization, incubation time, and temperature.[7] Ensure consistent pH of the medium across experiments. |
| Mixed bacterial population (susceptible and resistant strains). | Subculture the isolate to ensure a pure population before performing the susceptibility test.[3] | |
| PZA appears active against a known pncA-mutant (resistant) strain. | Off-target effects at high PZA concentrations. | Confirm the pncA mutation through sequencing. Test a range of PZA concentrations to establish a clear MIC and compare it to wild-type strains. |
| Contamination of the culture. | Perform a purity check of the bacterial culture. |
Experimental Protocols
Broth Microdilution for PZA MIC Determination at Neutral pH
This protocol is adapted from recent studies on neutral pH PZA susceptibility testing.[7][15]
Materials:
-
PZA-S1 minimal medium (or other validated defined medium for neutral pH testing)
-
Pyrazinamide (PZA) stock solution
-
M. tuberculosis isolates (test strains and H37Rv as a susceptible control)
-
Sterile 96-well microtiter plates
-
Incubator at 37°C
Procedure:
-
Media Preparation: Prepare PZA-S1 minimal medium and adjust the pH to 6.8.
-
PZA Dilution: Prepare serial twofold dilutions of PZA in the PZA-S1 medium in the 96-well plates. The final concentrations may range from ≤12.5 to 800 µg/mL.[7][15] Include drug-free wells as growth controls.
-
Inoculum Preparation: Grow M. tuberculosis strains in a suitable liquid medium to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the inoculum as required by the specific protocol to achieve the target colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until growth is clearly visible in the drug-free control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of PZA that completely inhibits the visible growth of M. tuberculosis.[7]
Pyrazinamidase (PZase) Activity Assay (Wayne Test)
This assay indirectly assesses PZA susceptibility by detecting the activity of the PZase enzyme.[10]
Materials:
-
Dubos broth base with added PZA (100 µg/mL)
-
Ferrous ammonium sulfate solution (1%)
-
M. tuberculosis isolates
-
Sterile culture tubes
Procedure:
-
Inoculation: Inoculate a loopful of M. tuberculosis culture into tubes containing Dubos broth with PZA.
-
Incubation: Incubate the tubes at 37°C for 7 days.
-
Detection: After incubation, add 1 mL of 1% ferrous ammonium sulfate solution to each tube.
-
Interpretation: A positive result (PZA susceptible) is indicated by the formation of a pink to red band in the medium, which signifies the conversion of PZA to POA. The absence of this color change indicates a lack of PZase activity (PZA resistant).[10][16]
Data Presentation
Table 1: PZA Minimum Inhibitory Concentrations (MICs) at Different pH Values in PZA-S1 Minimal Medium
| pH | PZA MIC (mg/L) for M. tuberculosis H37Ra |
| 8.5 | 100 |
| 8.0 | 200 |
| 7.5 | 200 |
| 7.0 | 200 |
| 6.8 | 200 |
| 6.5 | 200 |
| 6.0 | 100 |
| 5.5 | 25 |
| 5.0 | No Growth |
Data adapted from a study on PZA activity in PZA-S1 minimal medium.[8]
Table 2: Comparison of different PZA susceptibility testing methods
| Method | Sensitivity (%) | Specificity (%) |
| MGIT 960 system | 98.8 | 99.2 |
| PZase activity assay | 88.8 | 98.9 |
| Molecular drug susceptibility test (mDST) | 90.5 | 90.9 |
| Resazurin microtiter assay (REMA) | 98.8 | 98.5 |
| MTT reduction test | 98.2 | 100 |
Data from a comparative study of five different methods for determining PZA susceptibility.[5]
Visualizations
Caption: Mechanism of Pyrazinamide activation and action in M. tuberculosis.
Caption: Metabolic pathway of Pyrazinamide in the liver.[17]
Caption: Logical workflow for troubleshooting PZA susceptibility testing at neutral pH.
References
- 1. Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aphl.org [aphl.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 8. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aphl.org [aphl.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyrazinamide-Associated Hyperuricemia in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing decreased renal excretion of uric acid associated with Pyrazinamide (PZA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Pyrazinamide (PZA) induces hyperuricemia?
A1: PZA is metabolized in the liver to pyrazinoic acid (POA).[1] POA is the active metabolite responsible for the hyperuricemic effect. It primarily acts by inhibiting the renal tubular secretion of uric acid.[1] This leads to a significant reduction in the renal clearance of uric acid, causing its accumulation in the blood.[2][3] Specifically, POA is a substrate for and inhibitor of renal urate transporters, including URAT1 (Urate Transporter 1), which is located on the apical membrane of proximal tubule cells and is responsible for the reabsorption of uric acid from the tubular fluid back into the blood.[4][5]
Q2: What is the expected magnitude of uric acid elevation following PZA administration in experimental models?
A2: In clinical settings, PZA can reduce the renal clearance of uric acid by over 80% at therapeutic doses.[2] In animal models, the co-administration of PZA with a uricase inhibitor like potassium oxonate is often used to establish a stable hyperuricemia model. In a rat model, the combination of potassium oxonate (300 mg/kg) and PZA (300 mg/kg) has been shown to cause a steady increase in blood uric acid levels over several weeks.[6] The exact fold-increase can vary depending on the animal species, dose, and duration of treatment.
Q3: Are there alternative animal models to study drug-induced hyperuricemia?
A3: Yes, several animal models are available to study hyperuricemia. Common models include:
-
Potassium Oxonate-induced Hyperuricemia: Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents, leading to elevated serum uric acid levels. This is often combined with a purine precursor like hypoxanthine or adenine.[7][8][9]
-
Uricase Knockout (Uox-KO) Models: Genetically modified mice or rats lacking the uricase enzyme provide a spontaneous and stable hyperuricemia model that more closely mimics human uric acid metabolism.[10]
-
High-Fructose or High-Purine Diet-Induced Hyperuricemia: These models mimic diet-induced hyperuricemia by increasing the production of uric acid.[11]
Q4: What are the recommended methods for measuring uric acid levels in preclinical studies?
A4: Uric acid concentrations in serum, plasma, and urine can be accurately measured using several methods:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection: These are highly sensitive and specific methods for quantifying uric acid.[12][13]
-
Enzymatic colorimetric assays: These commercially available kits utilize the uricase enzyme to specifically convert uric acid to allantoin and hydrogen peroxide, which is then measured colorimetrically.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers the highest sensitivity and specificity and is particularly useful for detailed metabolic studies.[15]
Troubleshooting Guides
In Vivo Hyperuricemia Models
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in serum uric acid levels between animals | 1. Inconsistent drug administration (gavage technique).2. Variation in food and water intake.3. Stress-induced fluctuations.4. Improper blood sample collection and handling.[15] | 1. Ensure consistent and accurate oral gavage technique for all animals.2. Monitor and record food and water consumption to identify outliers.3. Acclimatize animals to the experimental procedures to minimize stress.4. Collect blood at the same time of day and process samples promptly to prevent in vitro degradation of uric acid.[15] |
| Failure to induce significant hyperuricemia | 1. Insufficient dose of PZA or potassium oxonate.2. Rapid metabolism or excretion of the inducing agents.3. Incorrect route of administration. | 1. Perform a dose-response study to determine the optimal doses of PZA and potassium oxonate for your specific animal strain and supplier.2. Consider a different dosing schedule (e.g., twice daily) to maintain effective plasma concentrations.3. Verify that the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for the chosen compounds. |
| Signs of renal toxicity (e.g., elevated creatinine, kidney histopathology) | 1. High doses of inducing agents (e.g., adenine can be nephrotoxic).[9]2. Dehydration. | 1. Reduce the dose of the inducing agents or consider using a less toxic alternative.2. Ensure animals have free access to water. Consider providing supplemental hydration if necessary.3. Monitor renal function markers (serum creatinine, BUN) and perform histopathological analysis of the kidneys. |
In Vitro URAT1 Inhibition Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low signal-to-noise ratio in uric acid uptake assay | 1. Low expression or activity of URAT1 in the cell line.2. High background (non-specific) uptake of uric acid.3. Suboptimal assay conditions (e.g., incubation time, temperature). | 1. Verify URAT1 expression levels by Western blot or qPCR. Use a cell line with robust and stable URAT1 expression.2. Include control cells that do not express URAT1 to determine and subtract the non-specific uptake.[16]3. Optimize incubation time and temperature to maximize specific uptake while minimizing non-specific binding. |
| Inconsistent IC50 values for inhibitors | 1. Variability in cell plating density.2. Inaccurate inhibitor concentrations.3. Cell viability issues caused by the test compound. | 1. Ensure a consistent number of cells are seeded in each well.2. Prepare fresh serial dilutions of the inhibitors for each experiment.3. Perform a cell viability assay (e.g., MTT, LDH) in parallel to rule out cytotoxicity of the test compounds at the tested concentrations.[17] |
| High well-to-well variability | 1. Inconsistent washing steps.2. Edge effects in the multi-well plate. | 1. Standardize the washing procedure to ensure complete removal of extracellular uric acid without excessive cell detachment.2. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation and temperature gradients. |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rats using Potassium Oxonate and Pyrazinamide
This protocol is adapted from a study by Chen et al. (2017).[6]
Materials:
-
Male Sprague-Dawley rats (200-220 g)
-
Potassium oxonate (Sigma-Aldrich)
-
Pyrazinamide (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine collection
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide animals into a control group and a hyperuricemia model group.
-
Control Group: Administer the vehicle orally by gavage once daily for the duration of the study.
-
Hyperuricemia Group: Administer potassium oxonate (300 mg/kg) and Pyrazinamide (300 mg/kg) orally by gavage once daily for 1, 3, or 5 weeks.[6]
-
Monitor body weight and general health of the animals daily.
-
At the end of each time point (1, 3, and 5 weeks), collect blood samples via tail vein or cardiac puncture under anesthesia.
-
For urine collection, house the rats in metabolic cages for 24 hours before the end of the experiment.
-
Process blood to obtain serum and store at -80°C until analysis. Centrifuge urine samples to remove debris and store at -80°C.
-
Analyze serum and urine uric acid levels using HPLC-UV or a commercial enzymatic kit.
Protocol 2: In Vitro URAT1 Inhibition Assay using a Cell-Based Uric Acid Uptake Method
This protocol is a generalized procedure based on common practices in the field.[16][18][19][20]
Materials:
-
HEK293 or MDCK cells stably expressing human URAT1 (hURAT1)
-
Control cells (not expressing hURAT1)
-
[¹⁴C]-Uric acid (or a non-radioactive uric acid standard for LC-MS analysis)
-
Test inhibitors (e.g., pyrazinoic acid, benzbromarone as a positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cell lysis buffer
-
Scintillation cocktail and counter (for radioactive assay) or LC-MS/MS system
Procedure:
-
Seed the hURAT1-expressing cells and control cells into a 96-well plate at a suitable density and culture overnight.
-
On the day of the assay, wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the test inhibitor or vehicle in assay buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the assay buffer containing [¹⁴C]-uric acid (at a concentration close to its Km for URAT1) and the test inhibitor.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with cell lysis buffer.
-
For the radioactive assay, add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter. For LC-MS analysis, process the lysate for measurement of uric acid concentration.
-
Calculate the percentage of inhibition by comparing the uric acid uptake in the presence of the inhibitor to the vehicle control, after subtracting the non-specific uptake measured in the control cells.
Visualizations
Caption: Metabolism of Pyrazinamide and its inhibitory effect on renal uric acid reabsorption.
Caption: Experimental workflow for studying PZA-induced hyperuricemia.
References
- 1. jclinmedcasereports.com [jclinmedcasereports.com]
- 2. Pyrazinamide-Induced Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zgbjyx.cnjournals.com [zgbjyx.cnjournals.com]
- 7. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
- 13. akjournals.com [akjournals.com]
- 14. Uricase-deficient rats with similarly stable serum uric acid to human’s are sensitive model animals for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazinamide (PZA) Susceptibility Testing
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering ambiguous results in Pyrazinamide (PZA) drug susceptibility testing (DST) for Mycobacterium tuberculosis complex (MTBC).
Frequently Asked Questions (FAQs)
Q1: Why is PZA susceptibility testing notoriously difficult and prone to ambiguous results?
A1: PZA susceptibility testing is challenging due to the unique nature of the drug. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] This conversion is optimal at an acidic pH (around 5.5), which unfortunately also inhibits the growth of M. tuberculosis.[2][3] This delicate balance makes phenotypic testing in laboratory media technically demanding and can lead to unreliable or irreproducible results.[1][4]
Q2: What are the most common causes of falsely resistant PZA results in phenotypic tests?
A2: False resistance is a significant issue, particularly with automated liquid culture systems like the BACTEC™ MGIT™ 960.[3][5] The most common causes include:
-
Incorrect Inoculum Size: An overly large bacterial inoculum can raise the pH of the acidic test medium, inactivating PZA and leading to a falsely resistant result.[3][6][7]
-
Clumped Bacterial Suspension: The presence of clumps in the bacterial suspension can lead to an uneven distribution of bacteria and inaccurate results.[1]
-
Suboptimal Culture Age: Using older cultures may result in a population of metabolically inactive organisms that appear falsely susceptible. Conversely, issues with the inoculum can also lead to poor growth and invalid results.[6]
Q3: My phenotypic test result is PZA-resistant, but I suspect it might be false. What should I do?
A3: If you suspect a falsely resistant result, a combination of repeat phenotypic testing with adjusted parameters and genotypic testing is recommended.
-
Repeat Phenotypic DST: Repeat the test using a reduced inoculum. Studies have shown that using a smaller inoculum in the MGIT 960 system can reduce the incidence of false resistance without significantly increasing false susceptibility.[3][5][7]
-
Perform pncA Gene Sequencing: Sequence the entire pncA gene and its promoter region. The majority of PZA resistance is conferred by mutations in this gene.[1][5][8] The absence of a mutation strongly suggests the initial phenotypic result was false.
Q4: The phenotypic result is PZA-resistant, and the pncA gene sequence is wild-type. How do I interpret this?
A4: This is a classic case of ambiguous results. While most PZA resistance is linked to pncA mutations, resistance can occur through other mechanisms.[6] Consider the following possibilities:
-
False Phenotypic Resistance: This is the most likely explanation. Re-testing with a reduced inoculum is highly recommended.[3][5]
-
Mutations in Other Genes: Although less common, mutations in other genes such as rpsA (encoding ribosomal protein S1) and panD (encoding aspartate decarboxylase) have been associated with PZA resistance.[3][5][6] If clinically warranted, sequencing these genes could provide further insight.
-
Efflux Pump Activity: Other resistance mechanisms, such as the active efflux of POA from the bacterial cell, have been proposed, though they are not fully understood.[6]
Q5: What does a PZA-monoresistant result indicate?
A5: PZA monoresistance is uncommon for M. tuberculosis. If you observe this, it is crucial to perform species identification, as Mycobacterium bovis and M. bovis BCG are intrinsically resistant to PZA due to a characteristic mutation in the pncA gene (His57Asp).[1][6]
Troubleshooting Guide for Ambiguous PZA DST Results
This guide provides a systematic approach to resolving unclear PZA susceptibility test outcomes.
| Issue | Potential Cause | Recommended Action |
| PZA-Resistant (Phenotypic) & pncA Wild-Type | - Large inoculum size leading to pH increase.[3][6]- Technical error during testing. | 1. Repeat the phenotypic test using a reduced inoculum (e.g., 0.25 mL instead of 0.5 mL for MGIT 960).[6][7]2. If resistance is confirmed, consider sequencing other associated genes like rpsA and panD.[3][5] |
| PZA-Susceptible (Phenotypic) & pncA Mutation Present | - The specific pncA mutation does not confer resistance (neutral polymorphism).[3][8]- Low-level resistance not detected by the critical concentration.[6]- Mixed population of susceptible and resistant bacilli. | 1. Cross-reference the detected mutation with established databases of resistance-conferring mutations.[3][8]2. Consider determining the Minimum Inhibitory Concentration (MIC) to assess the level of resistance.[1] |
| Poor or No Growth in Control Tube | - Inoculum too low.[6]- Non-viable organisms in the inoculum. | 1. The test is invalid. Repeat with a fresh subculture and ensure the inoculum density meets the required standard (e.g., 0.5 McFarland).[1][6] |
| Discordant Results Between Different Phenotypic Methods | - Different critical concentrations used in assays.[1]- Varying media composition and pH.[6] | 1. Use the FDA or WHO-recommended method as the standard (e.g., MGIT 960).[1][2]2. Supplement with pncA sequencing for a definitive result. |
Experimental Protocols
BACTEC™ MGIT™ 960 PZA Susceptibility Testing
The BACTEC™ MGIT™ 960 system is an automated liquid culture method for DST.
-
Principle: The test compares the growth of an MTBC isolate in a drug-containing tube to a drug-free growth control tube. Growth is detected by monitoring oxygen consumption via a fluorescent sensor.[1]
-
Methodology:
-
Prepare a bacterial suspension from a fresh subculture, adjusting the turbidity to a 0.5 McFarland standard.[9]
-
For the standard protocol, dilute the suspension 1:5 with sterile saline. For a reduced inoculum protocol to prevent false resistance, a further dilution or a smaller volume of the standard inoculum may be used.[7][9]
-
Inoculate 0.5 mL of the diluted suspension into a MGIT PZA tube containing Middlebrook 7H9 broth at an acidic pH (~5.9) and a critical concentration of 100 µg/mL PZA.[1][9]
-
Inoculate a drug-free growth control tube with a 1:10 dilution of the bacterial suspension.[9]
-
Incubate the tubes in the BACTEC MGIT 960 instrument, which continuously monitors for fluorescence.
-
The instrument's algorithm compares the time to positivity of the drug-containing tube with the growth control to determine susceptibility or resistance.
-
pncA Gene Sequencing
Sanger sequencing of the pncA gene is the gold standard for identifying mutations associated with PZA resistance.
-
Principle: This method amplifies and sequences the entire coding region of the pncA gene and its promoter to detect nucleotide changes that lead to a non-functional PZase enzyme.
-
Methodology:
-
DNA Extraction: Extract genomic DNA from the MTBC culture.
-
PCR Amplification: Amplify the pncA gene and its promoter region using specific primers. An example primer set is:
-
PCR Conditions: A typical thermal cycling profile would be: initial denaturation at 95°C, followed by 35 cycles of denaturation, annealing (e.g., at 65°C), and extension, with a final extension step.[9]
-
Sequencing: Purify the PCR product and perform Sanger sequencing.
-
Data Analysis: Compare the resulting sequence to a wild-type M. tuberculosis H37Rv pncA reference sequence to identify mutations.
-
Pyrazinamidase (PZase) Activity Assay (Wayne Test)
This is a biochemical assay to qualitatively assess PZase activity.
-
Principle: The assay detects the conversion of PZA to POA. The production of POA is indicated by a color change after the addition of ferrous ammonium sulfate.
-
Methodology:
-
Inoculate the MTBC isolate heavily into a tube containing agar medium with PZA at an acidic pH.
-
Incubate the tube at 37°C for several days.
-
After incubation, add a solution of 10% ferrous ammonium sulfate to the tube.
-
A pink to red band forming in the agar indicates the presence of POA, signifying a positive PZase test (and likely PZA susceptibility). The absence of this color change indicates a lack of PZase activity and resistance to PZA.[1] Note: This test can lack sensitivity, and some resistant strains may show PZase activity.[1][7]
-
Visualizations
Caption: Mechanism of Pyrazinamide (PZA) action and resistance in Mycobacterium tuberculosis.
Caption: Troubleshooting workflow for interpreting ambiguous PZA susceptibility test results.
References
- 1. aphl.org [aphl.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. aphl.org [aphl.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ultrasound-Assisted Synthesis of Pyrazinamide-Isoniazid Hybrids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasound-assisted synthesis of Pyrazinamide-Isoniazid (PZA-INH) hybrids. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using ultrasound for the synthesis of PZA-INH hybrids?
A1: Ultrasound-assisted synthesis offers several key advantages over conventional methods. Notably, it can dramatically reduce the reaction time from 7 hours to just 1 hour.[1][2][3][4][5] This method also leads to an increased overall yield of the hybrid product, reaching up to 70%.[1][2][3][4][5] The use of ultrasound promotes better dispersion of reagents, contributing to the improved reaction efficiency.[2][3]
Q2: What is the typical yield I can expect from this synthesis?
A2: With the optimized ultrasound-assisted protocol, a final yield of approximately 70% for the PZA-INH hybrid (referred to as compound 2 in some literature) can be expected after recrystallization.[2][3][4][5] The intermediate, N-(dimethylaminomethylene) pyrazine-2-carboxamide (compound 1), can be synthesized with a yield of up to 95% before recrystallization.[2][3]
Q3: What are the recommended solvents for this reaction and for the final product?
A3: Acetonitrile is the recommended solvent for the synthesis reaction.[2][4] The final PZA-INH hybrid product is soluble in water, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][4]
Q4: What specific ultrasound equipment is suitable for this synthesis?
A4: The synthesis has been successfully performed using a 40-kHz, 120-W ultrasonic cleaner with a 3-L tank capacity.[2][4] It is important to ensure the reaction vessel is appropriately placed within the ultrasonic bath to receive uniform sonication.
Q5: What characterization techniques are recommended to confirm the synthesis of the PZA-INH hybrid?
A5: Standard spectroscopic methods are used to confirm the structure of the synthesized hybrid. These include Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy.[2][4] The results from these analyses should be compared with reported spectroscopic data to verify the chemical structure.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient sonication. 2. Impure starting materials. 3. Incorrect reaction temperature. 4. Catalyst inefficiency. | 1. Ensure the reaction flask is properly submerged in the ultrasound bath. Check the ultrasound equipment's power and frequency settings. 2. Use reagents from a reliable source and ensure they are dry. All chemicals in the cited study were purchased from Sigma-Aldrich.[2][4] 3. Maintain the reaction temperature at a constant 60 °C.[2][4] 4. Use the specified pyridinium p-toluenesulfonate catalyst and ensure it is fully dissolved. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time. 2. Poor dissolution of reagents. | 1. Although the optimized time is 1 hour, monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. 2. Ensure all reagents, particularly the intermediate (compound 1) and the catalyst, are fully dissolved in acetonitrile with the aid of sonication before proceeding with the next step.[2][4] |
| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of moisture. | 1. Carefully control the temperature of the ultrasound bath to not exceed 60 °C. 2. Use spectroscopic grade solvents without further purification and ensure all glassware is thoroughly dried before use.[2][4] |
| Difficulty in Product Isolation | 1. Incomplete precipitation. | 1. After the reaction, ensure the mixture is adequately cooled to allow for complete precipitation of the solid product before filtration. |
Data Presentation
Table 1: Comparison of Synthesis Methods for PZA-INH Hybrid
| Parameter | Conventional Method | Ultrasound-Assisted Method |
| Reaction Time | 7 hours | 1 hour |
| Overall Yield | Lower (not specified) | 70% |
| Temperature | Not specified | 60 °C |
| Key Advantage | - | Significant reduction in reaction time, increased yield. |
Table 2: Optimized Parameters for Ultrasound-Assisted Synthesis
| Parameter | Value |
| Ultrasound Frequency | 40 kHz |
| Ultrasound Power | 120 W |
| Reaction Temperature | 60 °C |
| Total Reaction Time | 1 hour |
| Solvent | Acetonitrile |
| Catalyst | Pyridinium p-toluenesulfonate |
Experimental Protocols
Synthesis of Intermediate: N-(dimethylaminomethylene) pyrazine-2-carboxamide (Compound 1)
This protocol is based on the initial step required before the hybrid synthesis. While the primary focus is the ultrasound-assisted step, the preparation of the precursor is crucial. The synthesis of this intermediate is achieved with a 75% yield and a reaction time of 1 hour under ultrasound conditions.[2]
Ultrasound-Assisted Synthesis of Pyrazinamide-Isoniazid Hybrid (Compound 2)
This protocol describes the optimized, ultrasound-assisted synthesis of the PZA-INH hybrid.
-
Dissolution of Intermediate: In a suitable reaction vessel, dissolve N-(dimethylaminomethylene) pyrazine-2-carboxamide (1) (500 mg, 2.25 mmol) in 15 mL of acetonitrile.[2][4]
-
Sonication: Place the vessel in an ultrasound bath at 60 °C and sonicate for 15 minutes, or until the solid is completely dissolved.[2][4]
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (743 mg, 2.25 mmol) to the solution and continue to sonicate at 60 °C for another 15 minutes until the catalyst is fully dissolved.[2][4]
-
Addition of Isoniazid: In a separate vessel, dissolve isoniazid (INH) (310 mg, 2.25 mmol) in 35 mL of acetonitrile, stirring until fully dissolved. Add this INH solution to the reaction mixture.[2][4]
-
Reaction: Stir the final mixture at 600 rpm for 45 minutes at 60 °C in the ultrasound bath.[2][4]
-
Isolation: After the reaction is complete, cool the mixture. The solid product will precipitate.
-
Purification: Separate the solid product by filtration and dry it under a vacuum.[2][4] The final product (2) is obtained with a 70% yield.[2][4]
Visualizations
References
- 1. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]
- 2. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazinamide–isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [redalyc.org]
- 5. redalyc.org [redalyc.org]
Validation & Comparative
Orazamide vs. Emerging Drug Candidates: A Comparative Analysis for Tuberculosis Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established anti-tuberculosis agent Orazamide (likely a synonym for Pyrazinamide) and promising new drug candidates in the clinical pipeline. This analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and the experimental methodologies used for their evaluation.
Executive Summary
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. While Pyrazinamide, a cornerstone of first-line TB therapy, remains effective, the need for novel agents with improved potency, shorter treatment durations, and efficacy against resistant bacteria is urgent. This guide delves into the comparative efficacy of Pyrazinamide and new drug candidates such as Bedaquiline, Delamanid, and Pretomanid, which are paving the way for more effective TB treatment strategies.
Comparative Efficacy and Mechanism of Action
The following sections detail the efficacy and mechanisms of action of Pyrazinamide and selected new drug candidates. Quantitative data is summarized in Table 1.
This compound (Pyrazinamide)
Pyrazinamide (PZA) is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][2][3] Its primary mechanism of action is the disruption of membrane transport and energy production in Mycobacterium tuberculosis.[1][3][4] PZA is uniquely active against semi-dormant bacilli in the acidic environments of macrophages and caseous lesions.[4][5]
The efficacy of Pyrazinamide is crucial for shortening the standard TB treatment regimen to six months.[6] Its sterilizing activity against persistent bacteria is a key component of its therapeutic value.[5][6]
New TB Drug Candidates
A new wave of anti-TB drugs with novel mechanisms of action has entered clinical development, offering hope against drug-resistant TB.
-
Bedaquiline (Sirturo): The first new TB drug approved in over 40 years, Bedaquiline is a diarylquinoline that inhibits mycobacterial ATP synthase.[5] This novel mechanism targets the energy metabolism of the bacteria, proving effective against both replicating and non-replicating bacilli.[5] Clinical trials have demonstrated its efficacy in improving outcomes for patients with multidrug-resistant TB (MDR-TB).[5][7]
-
Delamanid (Deltyba): Delamanid is a nitroimidazole that, after activation by a mycobacterial nitroreductase, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][6] It has shown potent activity against both drug-susceptible and drug-resistant strains.[5]
-
Pretomanid: Another nitroimidazole, Pretomanid, also requires activation to exert its effect, which involves the inhibition of mycolic acid and protein synthesis.[6] It is a key component of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid) approved for the treatment of extensively drug-resistant TB (XDR-TB) and treatment-intolerant or non-responsive MDR-TB.
-
Sutezolid: An oxazolidinone, Sutezolid inhibits bacterial protein synthesis.[2][5] It is being investigated for its potential to offer a better safety profile compared to Linezolid, another drug in the same class used for treating drug-resistant TB.[5]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Pyrazinamide and the new drug candidates against Mycobacterium tuberculosis.
| Drug | Drug Class | Mechanism of Action | MIC Range (μg/mL) against Drug-Susceptible M. tuberculosis |
| Pyrazinamide | Pyrazine | Disrupts membrane energetics and transport | 20 (at pH 5.5)[4] |
| Bedaquiline | Diarylquinoline | Inhibits ATP synthase | 0.03 - 0.12 |
| Delamanid | Nitroimidazole | Inhibits mycolic acid synthesis | 0.006 - 0.024[6] |
| Pretomanid | Nitroimidazole | Inhibits mycolic acid and protein synthesis | 0.015 - 0.25[6] |
| Sutezolid | Oxazolidinone | Inhibits protein synthesis | 0.12 - 0.5 |
Table 1: In Vitro Efficacy of Pyrazinamide and New TB Drug Candidates. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocols
The evaluation of anti-tuberculosis drug efficacy relies on a series of standardized in vitro and in vivo experiments.
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a drug against M. tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis strains are grown in a liquid medium (e.g., Middlebrook 7H9) or on solid medium (e.g., Middlebrook 7H10/7H11 agar).
-
Drug Dilution: The test drug is serially diluted to create a range of concentrations.
-
Inoculation: A standardized inoculum of the bacterial culture is added to each drug concentration.
-
Incubation: The cultures are incubated at 37°C for several weeks.
-
MIC Determination: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth. A common method for this is the microtiter plate assay, where bacterial growth is measured by spectrophotometry.[8]
Early Bactericidal Activity (EBA) Studies
Objective: To assess the early bactericidal activity of a new drug in patients with pulmonary TB.
Methodology:
-
Patient Recruitment: Patients with newly diagnosed, uncomplicated pulmonary TB are enrolled.
-
Monotherapy Administration: Participants receive the investigational drug as monotherapy for the initial 14 days of treatment.[9]
-
Sputum Collection: Sputum samples are collected at baseline and at regular intervals during the 14-day period.
-
Quantitative Culture: The number of viable M. tuberculosis colony-forming units (CFU) in the sputum is quantified.[9]
-
EBA Calculation: The EBA is calculated as the rate of decline in CFU counts over the treatment period.
Murine Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of a drug in a mammalian model.
Methodology:
-
Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol inhalation to establish a lung infection.
-
Treatment: After a pre-determined period to allow the infection to establish, mice are treated with the investigational drug or a combination regimen.
-
Organ Burden Assessment: At various time points, mice are euthanized, and their lungs and spleens are harvested.
-
CFU Enumeration: The organs are homogenized, and serial dilutions are plated on solid media to determine the bacterial load (CFU).
-
Efficacy Determination: The reduction in bacterial load in treated mice compared to untreated controls indicates the drug's efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and the workflow for evaluating new TB drug candidates.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Tuberculosis: clinical trials and new drug regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New anti-tuberculosis drugs in clinical trials with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. What are the new drugs for Tuberculosis? [synapse.patsnap.com]
- 6. New Drugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study Finds Three New Safe, Effective Ways To Treat Drug-Resistant Tuberculosis | Harvard Medical School [hms.harvard.edu]
- 8. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
Comparative Analysis of Pyrazinamide Analogs Against Mycobacterium tuberculosis
A guide for researchers and drug development professionals in the field of tuberculosis treatment.
This guide provides a comparative analysis of various pyrazinamide (PZA) analogs, evaluating their efficacy against Mycobacterium tuberculosis. Pyrazinamide is a crucial first-line drug in tuberculosis therapy, known for its sterilizing activity against semi-dormant bacilli.[1] The emergence of PZA-resistant strains necessitates the development of novel analogs that can overcome resistance and potentially shorten treatment duration.[2][3] This analysis summarizes key quantitative data on the anti-tubercular activity of recently developed PZA analogs, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action.
Quantitative Performance of Pyrazinamide Analogs
The following tables summarize the in vitro activity of various PZA analogs against M. tuberculosis H37Rv and other strains, along with their cytotoxicity profiles. The minimum inhibitory concentration (MIC) is a key metric for anti-tubercular potency, representing the lowest concentration of a compound that inhibits visible bacterial growth.
Table 1: Antimycobacterial Activity of Benzylamino-Substituted Pyrazinamide Analogs
| Compound | Substitution | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity (IC50 in µM) on HepG2 cells | Selectivity Index (SI) | Reference |
| Pyrazinamide | - | 12.5 | >1000 | >80 | [4] |
| 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | H | 12.5 | - | - | [4] |
| Compound with 4-NH2 substitution | 4-NH2 | - | - | >21 | [4] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | 4-CH3 | 1.56 | ≥ 250 | >160 | [5] |
| 3-[(4-chlorobenzyl)amino]pyrazine-2-carboxamide (9) | 4-Cl | 6.25 | - | - | [5] |
Table 2: Antimycobacterial Activity of N-substituted Pyrazinamide Analogs
| Compound | Structure Modification | Antibacterial Activity (%) | MIC (µg/mL) vs. M. tuberculosis | Reference |
| Pyrazinamide | - | - | 12.5 | [6] |
| 1f | N-(2-morpholinoethyl) | 99.6 | 8.0 | [6] |
Table 3: Activity of Pyrazinoic Acid (POA) Analogs
| Compound Type | Modification | Potency relative to POA | Reference |
| Pyrazinoic Acid (POA) | - | - | [7][8] |
| Alkylamino-POA analogs | 3 and 5 position alkylamino-group substitutions | 5 to 10-fold more potent | [7][8] |
Table 4: Activity of Piperazine/Homopiperazine-Substituted Pyrazinamide Derivatives against M. tuberculosis H37Ra
| Compound | IC50 (µM) | IC90 (µM) | Cytotoxicity on HEK-293 cells | Reference |
| 6a | 1.35 - 2.18 | 3.73 - 4.00 | Non-toxic | [9] |
| 6e | 1.35 - 2.18 | 40.32 | Non-toxic | [9] |
| 6h | 1.35 - 2.18 | 3.73 - 4.00 | Non-toxic | [9] |
| 6j | 1.35 - 2.18 | 3.73 - 4.00 | Non-toxic | [9] |
| 6k | 1.35 - 2.18 | 3.73 - 4.00 | Non-toxic | [9] |
| 7e | 1.35 - 2.18 | - | Non-toxic | [9] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the efficacy and safety of the pyrazinamide analogs.
Antimycobacterial Susceptibility Testing
The in vitro antimycobacterial activity of the synthesized compounds is typically determined using a broth microdilution method.
-
Bacterial Strains: The standard laboratory strain Mycobacterium tuberculosis H37Rv is commonly used. Some studies also include other mycobacterial species like M. kansasii and M. avium.[4][5]
-
Culture Medium: Experiments are often conducted in a liquid broth, with the pH adjusted to acidic conditions (e.g., pH 5.6 or 5.5), as the activity of pyrazinamide is known to be pH-dependent.[5][6]
-
Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the mycobacterial strain is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the mycobacteria.[6]
-
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed to determine their safety profile for host cells.
-
Cell Line: A human cell line, such as the hepatocellular carcinoma cell line HepG2 or human embryonic kidney cells HEK-293, is commonly used.[5][9]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then exposed to various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is used to evaluate the binding affinity of compounds to their molecular targets.
-
Purpose: To measure the binding affinity of pyrazinoic acid (POA) analogs to the PanD enzyme.[7][8]
-
Procedure:
-
The protein (PanD) is placed in the sample cell of the calorimeter.
-
The ligand (POA analog) is loaded into the injection syringe.
-
The ligand is titrated into the protein solution in small aliquots.
-
The heat change associated with each injection is measured to determine the binding affinity (dissociation constant, KD).[10]
-
Mechanism of Action and Signaling Pathways
Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[10][11] Resistance to PZA is most commonly caused by mutations in the pncA gene.[10][12] The precise mechanism of action of POA is still under investigation, with several proposed targets and pathways.
Proposed Mechanisms of Pyrazinoic Acid Action
Several theories have been proposed to explain the antimycobacterial effect of POA:
-
Disruption of Membrane Potential and Energy Production: The accumulation of POA in the acidic environment of the mycobacterial phagosome is thought to disrupt the membrane potential and interfere with energy production.[10][13]
-
Inhibition of Fatty Acid Synthase I (FAS-I): POA has been suggested to inhibit FAS-I, an enzyme essential for fatty acid synthesis in M. tuberculosis.[11][13]
-
Inhibition of Trans-translation: POA may bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process crucial for rescuing stalled ribosomes and maintaining protein synthesis.[10][13][14]
-
Targeted Degradation of PanD: A more recent discovery indicates that POA induces the targeted degradation of the enzyme PanD, which is a key component of the coenzyme A biosynthetic pathway.[7][8][10]
The following diagrams illustrate the activation of pyrazinamide and its proposed mechanisms of action.
Caption: Activation of Pyrazinamide to Pyrazinoic Acid.
Caption: Proposed Mechanisms of Action of Pyrazinoic Acid.
Conclusion
The development of novel pyrazinamide analogs presents a promising strategy to combat drug-resistant tuberculosis. Several synthesized compounds have demonstrated superior or comparable activity to the parent drug, with some exhibiting low cytotoxicity, indicating a favorable therapeutic window.[4][5] Notably, modifications such as benzylamino substitutions and the introduction of morpholinoethyl groups have yielded potent antitubercular agents.[4][6] Furthermore, the elucidation of pyrazinamide's mechanism of action, particularly the role of PanD, provides a rational basis for the design of next-generation analogs that can circumvent existing resistance mechanisms.[7][8][10] Continued research focusing on structure-activity relationships and in vivo efficacy studies is crucial for advancing these promising candidates into clinical development.
References
- 1. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 9. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
Pyrazinamide's Dichotomous Assault: A Comparative Analysis of its Efficacy Against Replicating and Non-Replicating Mycobacterium tuberculosis
A deep dive into the sterilizing power of a cornerstone anti-tuberculosis drug, this guide offers a comparative analysis of Pyrazinamide's (PZA) activity against both actively dividing and dormant mycobacteria. Through a synthesis of experimental data, this document elucidates the unique mechanism that makes PZA a critical component in shortening tuberculosis therapy.
Pyrazinamide holds a unique position in the arsenal of anti-tuberculosis drugs due to its potent sterilizing activity, particularly against the semi-dormant, non-replicating bacilli that persist in the acidic environments of caseous granulomas.[1][2] This activity is a key factor in the ability of modern combination therapies to reduce the duration of treatment.[3] Unlike many antibiotics that are most effective against rapidly dividing bacteria, PZA's efficacy is markedly enhanced against these persistent, slow-metabolizing populations. This guide provides a comparative overview of PZA's effects on replicating versus non-replicating Mycobacterium tuberculosis, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pyrazinamide's Bactericidal Activity
The effectiveness of Pyrazinamide is highly dependent on the metabolic state of the bacilli and the pH of the environment. The following table summarizes the differential activity of PZA under these varying conditions.
| Bacterial State | pH Condition | PZA Concentration (µg/mL) | Observed Effect | Reference |
| Replicating Bacilli | Neutral (6.8-7.0) | >500 | Inactive or weakly bacteriostatic | [4][5] |
| Acidic (5.5) | 12.5-50 | Bacteriostatic/Bactericidal | [5] | |
| Non-Replicating Bacilli (Hypoxic Model) | Acidic (5.5) | 25-100 | Bactericidal | [6] |
| Non-Replicating Bacilli (in ex vivo Caseum) | Acidic (native pH) | High concentrations | Bactericidal | [7][8] |
The Pivotal Role of Acidic pH
The acidic environment is a critical determinant of PZA's efficacy. PZA is a prodrug that diffuses into M. tuberculosis, where it is converted by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, into its active form, pyrazinoic acid (POA).[2][9]
At a neutral pH, the negatively charged POA is readily effluxed from the bacterium. However, in an acidic environment, POA becomes protonated to form HPOA.[1][7] This uncharged form can more easily diffuse back into the bacterial cell, leading to its accumulation.[7][10] The intracellular buildup of POA is believed to disrupt membrane potential, interfere with energy production, and inhibit key enzymes, ultimately leading to cell death.[3][9]
The following table illustrates the impact of pH on the intracellular accumulation of pyrazinoic acid.
| External pH | Intracellular POA Concentration vs. External Concentration | PZA Activity | Reference |
| 6.6 | Similar | Inactive | [7][10] |
| 2.0-5.0 | Several-hundred-fold higher | Active | [7][10] |
Signaling Pathways and Mechanisms of Action
The precise molecular targets of POA are still under investigation, but several mechanisms have been proposed.
Caption: Proposed mechanism of Pyrazinamide action.
Experimental Protocols for Studying Non-Replicating Bacilli
Several in vitro models have been developed to simulate the dormant state of M. tuberculosis and evaluate the efficacy of drugs like PZA.
The Wayne Model of Hypoxia-Induced Dormancy
This model simulates the gradual oxygen depletion that occurs within a granuloma.
Protocol:
-
Inoculation: A low inoculum of M. tuberculosis is cultured in a sealed tube with a high headspace-to-medium ratio, with gentle stirring.[11]
-
Oxygen Depletion: The bacteria are allowed to grow, gradually consuming the available oxygen. The transition to an anaerobic environment is monitored using an oxygen-sensitive indicator like methylene blue.[12]
-
Induction of Dormancy: As oxygen becomes depleted, the bacilli enter a non-replicating persistent state.[11][12]
-
Drug Exposure: The dormant culture is then exposed to different concentrations of PZA.
-
Viability Assessment: The bactericidal effect is determined by plating serial dilutions of the culture and enumerating colony-forming units (CFUs).
Caption: Experimental workflow for the Wayne model.
Ex vivo Caseum Bactericidal Assay
This model utilizes caseous material from the necrotic centers of tuberculous granulomas, providing a more physiologically relevant environment.
Protocol:
-
Caseum Collection: Caseous material is aseptically collected from the lungs of M. tuberculosis-infected rabbits.[6][8]
-
Homogenization: The caseum is homogenized to create a uniform suspension.[13]
-
Drug Incubation: The caseum homogenate, containing non-replicating bacilli, is incubated with various concentrations of PZA for a defined period (e.g., 7 days).[6][13]
-
CFU Enumeration: The number of viable bacteria is quantified by plating serial dilutions of the treated caseum. The minimum bactericidal concentration required to kill 90% of the bacterial population (casMBC90) is then determined.[8][13]
Logical Framework: The Interplay of Factors in PZA's Selective Action
The unique efficacy of Pyrazinamide against non-replicating bacilli is not due to a single factor but rather a confluence of conditions and molecular events.
Caption: Logical relationship of factors in PZA's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 3. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extreme Drug Tolerance of Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caseum: a Niche for Mycobacterium tuberculosis Drug-Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Models of Latent Tuberculosis: Their Salient Features, Limitations, and Development - Journal of Laboratory Physicians [jlabphy.org]
- 13. In vitro assays. [bio-protocol.org]
Predicting Treatment Success in Tuberculosis: A Comparative Guide to Biomarkers for Pyrazinamide-Based Therapy and Alternatives
For Immediate Release
A Deep Dive into the Predictive Power of Host and Pathogen Biomarkers for Optimizing Tuberculosis Treatment Strategies
Researchers, clinicians, and professionals in drug development now have access to a comprehensive comparison guide detailing the validation of biomarkers for predicting treatment response to Pyrazinamide, a cornerstone drug in tuberculosis (TB) therapy. This guide provides a critical analysis of various biomarkers, their performance against alternative treatments, and detailed experimental protocols to support further research and clinical trial design.
Tuberculosis remains a significant global health challenge, and optimizing treatment regimens is paramount to improving patient outcomes and combating drug resistance. Pyrazinamide is a key component of the standard short-course TB treatment, valued for its potent sterilizing activity against semi-dormant mycobacteria. However, treatment response can vary, and the emergence of resistance necessitates reliable methods to predict efficacy early in the therapeutic course. This guide explores the current landscape of biomarkers with the potential to forecast patient response to Pyrazinamide-containing regimens and compares their utility against alternative therapeutic approaches.
Comparing the Predictive Performance of Key Biomarkers
The ideal biomarker for monitoring TB treatment should be sensitive, specific, and provide a timely indication of therapeutic efficacy, allowing for early adjustments to treatment strategies. This guide evaluates a range of biomarkers, from traditional microbiological markers to novel host-based indicators.
Table 1: Quantitative Comparison of Biomarkers for Predicting Favorable Treatment Outcome in Drug-Susceptible Tuberculosis
| Biomarker Category | Biomarker | Treatment Regimen | Predictive Performance Metric | Value | Source(s) |
| Inflammatory Markers | C-Reactive Protein (CRP) | Standard 4-drug regimen (including Pyrazinamide) | AUC for predicting culture negativity at 2 months | 0.892 (in a composite model) | [1][2] |
| Interleukin-6 (IL-6) | Standard TB treatment | Associated with treatment response | Qualitative Association | [3] | |
| Interferon-gamma inducible protein 10 (IP-10) | Standard 4-drug regimen (including Pyrazinamide) | Significantly lower in treatment responders at 2 months | Statistically Significant Decrease | [1][2] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Standard TB treatment | Associated with treatment response | Qualitative Association | [3] | |
| Host Transcriptomic Markers | RISK11 Signature | Standard TB treatment | AUC for diagnosing prevalent TB | 0.65–0.88 (in HIV-infected) | [4] |
| NPC2 | Standard TB treatment | AUC for distinguishing TB vs. controls/LTBI | 0.94 - 0.95 | [5][6] | |
| Microbiological Markers | Sputum Culture Conversion (SCC) | Standard TB treatment | Standard measure of treatment response | N/A | [1] |
| Time to Positivity (TTP) | Standard TB treatment | Correlates with bacterial load | N/A | ||
| Genetic Markers | pncA gene mutations | Pyrazinamide | Predictive of Pyrazinamide resistance | High Correlation |
Note: The performance metrics are often derived from studies evaluating standard combination therapies that include Pyrazinamide, making direct comparisons with Pyrazinamide-free regimens challenging. Further head-to-head studies are needed.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of Pyrazinamide and the host response is crucial for identifying relevant biomarkers. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. POA disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis, particularly in the acidic environment of inflammatory lesions.
Host inflammatory responses, involving cytokines such as TNF-α, IL-6, and IP-10, are central to the defense against TB but also contribute to pathology. The modulation of these pathways by anti-TB drugs provides a rationale for their use as treatment response biomarkers.
Experimental Protocols for Biomarker Validation
The validation of these biomarkers requires rigorous and standardized experimental protocols. Below are outlines of key methodologies.
Protocol 1: Measurement of Inflammatory Biomarkers in Serum
-
Sample Collection: Collect peripheral blood from patients at baseline (before treatment initiation) and at specified follow-up time points (e.g., 2, 4, and 6 months) into serum separator tubes.
-
Serum Separation: Centrifuge the blood samples at 1000 x g for 10 minutes at room temperature. Aliquot the separated serum into cryovials and store at -80°C until analysis.
-
Biomarker Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for the quantification of CRP, IL-6, IP-10, and TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the biomarker of interest.
-
Incubating with patient serum samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader and calculating the biomarker concentration based on the standard curve.
-
-
-
Data Analysis: Compare the biomarker levels at different time points and between treatment outcome groups (e.g., cured vs. treatment failure) using appropriate statistical tests.
Protocol 2: Validation of Host Transcriptomic Signatures
-
Sample Collection: Collect whole blood into PAXgene Blood RNA tubes to stabilize the RNA profile.
-
RNA Extraction: Isolate total RNA from the blood samples using a PAXgene Blood RNA Kit following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Gene Expression Analysis (qRT-PCR):
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using primers and probes specific for the genes in the transcriptomic signature (e.g., RISK11, NPC2). Include appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate the relative expression of the target genes and compute the signature score. Correlate the signature score with treatment outcomes using statistical modeling.[4][7]
-
Alternatives to Pyrazinamide and Their Biomarkers
In cases of Pyrazinamide resistance or intolerance, alternative treatment regimens are employed. These often include fluoroquinolones (e.g., moxifloxacin), isoniazid, and rifampin in different combinations and durations. The biomarkers discussed above are generally applicable to these regimens as they reflect the host's response to a decreasing bacterial load and inflammation. However, the kinetics and predictive value of these biomarkers may differ depending on the specific drugs used. Direct comparative studies are urgently needed to tailor biomarker-guided therapy for these alternative regimens.
Conclusion
The validation of predictive biomarkers is a critical step towards personalized medicine in tuberculosis treatment. While several promising candidates have been identified, particularly host inflammatory and transcriptomic markers, their clinical utility needs to be confirmed in large, prospective studies with direct comparisons between different treatment regimens. This guide serves as a resource to facilitate such efforts, ultimately aiming to improve the management and outcomes for patients with tuberculosis.
References
- 1. Prediction of Treatment Outcome with Inflammatory Biomarkers after 2 Months of Therapy in Pulmonary Tuberculosis Patients: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Opti-4TB: A protocol for a prospective cohort study evaluating the performance of new biomarkers for active tuberculosis outcome prediction [frontiersin.org]
- 4. Validation of a host blood transcriptomic biomarker for pulmonary tuberculosis in people living with HIV: a prospective diagnostic and prognostic accuracy study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic Biomarkers for Tuberculosis: Validation of NPC2 as a Single mRNA Biomarker to Diagnose TB, Predict Disease Progression, and Monitor Treatment Response [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Evaluation and Validation of Blood-Derived Novel Biomarkers for Precise and Rapid Diagnosis of Tuberculosis in Areas With High-TB Burden - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bactericidal Activity of Pyrazinamide: In-Vivo vs. In-Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo and in-vitro bactericidal activity of Pyrazinamide (PZA), a crucial first-line drug in tuberculosis treatment. We will delve into the paradoxical nature of its potent efficacy within a host organism versus its limited activity in standard laboratory cultures, supported by experimental data and detailed methodologies.
Overview: The Pyrazinamide Paradox
Pyrazinamide is a cornerstone of modern tuberculosis therapy, renowned for its sterilizing activity against Mycobacterium tuberculosis. This activity is particularly effective against semi-dormant bacilli residing in the acidic, inflammatory environments of tuberculous lesions, a bacterial population that other drugs often fail to eliminate.[1] However, this potent in-vivo effect starkly contrasts with its performance in-vitro, where it exhibits little to no activity under standard neutral pH culture conditions.[1] This discrepancy highlights the complex interplay between the drug, the pathogen, and the host environment.
Mechanism of Action: A Multi-Targeted Approach
PZA is a prodrug, meaning it requires conversion into its active form, pyrazinoic acid (POA), to exert its bactericidal effects.[2][3] This activation is catalyzed by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2] Resistance to PZA is most commonly associated with mutations in this gene.[1]
The acidic environment found in tuberculous lesions is crucial for PZA's activity. In these conditions, the protonated form of POA is more readily able to re-enter the bacterial cell, leading to its accumulation.[3][4] Once inside, POA is thought to disrupt multiple cellular processes, including:
-
Membrane Transport and Energy Production: The accumulation of POA can disrupt membrane potential and interfere with the bacterium's energy production.[2][4]
-
Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme essential for the synthesis of fatty acids required for the mycobacterial cell wall.[2][4]
-
Inhibition of Trans-translation: POA may bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process crucial for rescuing stalled ribosomes and maintaining protein synthesis.[1][4]
-
Coenzyme A Biosynthesis Disruption: More recent evidence suggests that POA targets PanD, an aspartate decarboxylase, thereby inhibiting the biosynthesis of coenzyme A, which is vital for numerous metabolic pathways.[3][5]
Recent studies also indicate that the host's immune response plays a significant role in PZA's efficacy. Host-derived reactive oxygen species (ROS) appear to synergize with POA, enhancing its bactericidal activity in-vivo.[6][7]
References
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis [elifesciences.org]
Flat-Dosing of Pyrazinamide Shows Promise Over Traditional Weight-Banded Regimens in Tuberculosis Treatment
A comprehensive analysis of recent clinical trial data suggests that a fixed 1,000 mg daily dose of pyrazinamide, a critical first-line tuberculosis drug, may offer a better balance of efficacy and safety compared to the current standard of weight-banded dosing. This finding, supported by pharmacokinetic and clinical outcome data from a large Phase 3 study, could lead to a simplification of treatment regimens and improved therapeutic outcomes for patients with drug-susceptible pulmonary tuberculosis.
A major challenge in tuberculosis therapy has been optimizing pyrazinamide dosage to maximize its bactericidal effects while minimizing toxicity, due to significant variability in how individuals metabolize the drug.[1] Traditionally, pyrazinamide has been administered in doses adjusted to a patient's body weight, with the assumption that this would lead to more consistent drug exposure. However, recent evidence indicates that body weight is not a significant predictor of pyrazinamide clearance, questioning the rationale behind this long-standing practice.[2][3]
A pivotal Phase 3 randomized controlled trial, Study 31/AIDS Clinical Trials Group A5349, provided substantial evidence supporting the use of flat-dosing. The study analyzed pharmacokinetic data from 2,255 participants and revealed that a 1,000 mg flat daily dose of pyrazinamide resulted in a higher percentage of patients achieving the desired therapeutic window compared to weight-banded dosing.[2][3]
Comparative Efficacy of Dosing Regimens
The primary measure of efficacy in these studies was the proportion of patients whose drug exposure, measured as the area under the concentration-time curve (AUC), fell within a predefined therapeutic window. This window is designed to ensure at least 95% durable cure while maintaining an acceptable safety profile.[4][5]
| Dosing Strategy | Treatment Regimen | Percentage of Patients in Therapeutic Window |
| Flat-Dosing (1,000 mg) | 6-month standard regimen | 68.9% |
| Weight-Banded Dosing | 6-month standard regimen | 55.8% |
| Flat-Dosing (1,000 mg) | 4-month rifapentine-moxifloxacin regimen | 66.3% |
| Weight-Banded Dosing | 4-month rifapentine-moxifloxacin regimen | 57.1% |
Data sourced from a Phase 3, randomized controlled clinical trial (Study 31/AIDS Clinical Trials Group A5349).[1]
These results demonstrate that a 1,000 mg flat dose of pyrazinamide would have allowed a significantly greater number of participants to be dosed within the therapeutic window. Specifically, for the control regimen, an additional 13.1% of participants would have achieved the target exposure with flat-dosing, and for the rifapentine-moxifloxacin regimen, an additional 9.2% would have benefited.[2][3]
Experimental Protocols
The findings are based on a robust analysis of data from the Study 31/AIDS Clinical Trials Group A5349 trial. The key methodologies employed in this study are outlined below.
Study Design and Participants
Participants with drug-susceptible pulmonary tuberculosis were enrolled in a Phase 3, randomized, controlled trial.[5] They were assigned to one of three treatment arms, all containing pyrazinamide:
-
A 6-month control regimen with isoniazid, rifampicin, pyrazinamide, and ethambutol.[5]
-
A 4-month regimen with isoniazid, rifapentine, pyrazinamide, and ethambutol.[5]
-
A 4-month regimen with isoniazid, rifapentine, pyrazinamide, and moxifloxacin.[5]
In the weight-banded dosing arms, pyrazinamide was administered daily for the first two months at doses of 1,000 mg for patients weighing 40 to <55 kg, 1,500 mg for those 55–75 kg, and 2,000 mg for individuals over 75 kg.[1][5]
Pharmacokinetic Analysis
Steady-state pharmacokinetic data for pyrazinamide were analyzed using population nonlinear mixed-effects models.[2][3] This approach allowed researchers to evaluate the drug's absorption, distribution, metabolism, and excretion in a large and diverse patient population. The analysis aimed to identify factors influencing drug exposure and to establish the relationship between exposure and clinical outcomes.[3]
Efficacy and Safety Evaluation
The contribution of pyrazinamide exposure to long-term efficacy was assessed using parametric time-to-event models, while safety outcomes were evaluated through logistic regression.[2][3] The therapeutic windows were established to target a durable cure rate of 95% or higher while keeping the probability of grade 3 or higher adverse events at or below 18%.[4][5] For the 6-month standard regimen, the therapeutic window for pyrazinamide exposure (AUCss) was determined to be 231–355 mg·h/L. For the 4-month rifapentine-moxifloxacin regimen, the therapeutic window was 226–349 mg·h/L.[5]
Logical Workflow for Dosing Strategy Evaluation
The process of comparing weight-banded and flat-dosing strategies for pyrazinamide can be visualized as a logical workflow, from initial pharmacokinetic modeling to the final recommendation for an optimized dosing regimen.
Caption: Workflow for comparing pyrazinamide dosing strategies.
Conclusion
The evidence from this large-scale clinical trial strongly suggests that a 1,000 mg daily flat dose of pyrazinamide is a more effective strategy for achieving optimal therapeutic exposure in a larger proportion of tuberculosis patients compared to the current weight-banded dosing.[1][4] This approach not only simplifies the treatment regimen but also appears to provide a better balance between efficacy and safety.[4] For researchers and drug development professionals, these findings highlight the importance of re-evaluating established dosing paradigms with modern pharmacokinetic and pharmacodynamic modeling to optimize treatment outcomes. The adoption of a flat-dosing strategy for pyrazinamide could be a significant step forward in the global effort to combat tuberculosis.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. A Balancing Act: Finding the Right Dose of Pyrazinamide to Treat Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
